2-Ethoxycarbonylphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2-ethoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-2-14-9(11)7-5-3-4-6-8(7)10(12)13/h3-6,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKVVOXAEBCLPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(=O)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378440 | |
| Record name | 2-Ethoxycarbonylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380430-53-5 | |
| Record name | 1-Ethyl 2-boronobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380430-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxycarbonylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Ethoxycarbonyl)phenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Ethyl 2-boronobenzoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5E3T39L3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Ethoxycarbonylphenylboronic Acid
CAS Number: 380430-53-5
This technical guide provides a comprehensive overview of 2-Ethoxycarbonylphenylboronic acid, a versatile building block in modern organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, applications, and experimental protocols.
Physicochemical and Spectral Data
This compound is a white to off-white or light yellow crystalline powder.[1][2][3][4] It is recognized for its stability and reactivity, which are advantageous in various chemical transformations.[1] Key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 380430-53-5 | [1][2][3][5][6][7] |
| Molecular Formula | C₉H₁₁BO₄ | [1][2][3][4][6] |
| Molecular Weight | 193.99 g/mol | [1][4][5][8][9] |
| Melting Point | 128-138 °C | [1][5] |
| Boiling Point (Predicted) | 367.5 ± 44.0 °C | |
| Density (Predicted) | 1.21 ± 0.1 g/cm³ | [10] |
| Appearance | White to off-white or light yellow crystalline powder | [2][3][4] |
| Purity | Typically ≥95% - 97% | [2][5][8] |
| Storage | Inert atmosphere, 2-8°C | [10] |
Spectral Data
Structural confirmation of this compound is typically achieved through standard spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.[2][3][4]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, such as the B-O-H, C=O (ester), and C-O stretches.[2][3][4]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Synthesis and Purification
While specific, detailed industrial synthesis routes for this compound are proprietary, a general and plausible laboratory-scale synthesis can be extrapolated from established methods for preparing arylboronic acids. A common approach involves the ortho-lithiation of ethyl benzoate followed by quenching with a trialkyl borate and subsequent acidic workup.
Representative Synthesis Protocol
A representative synthesis could involve the following steps:
-
Ortho-lithiation: Ethyl benzoate is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF) to generate the ortho-lithiated species.
-
Borylation: The resulting aryllithium is then reacted with a trialkyl borate, for instance, triisopropyl borate, to form a boronate ester intermediate.
-
Hydrolysis: The reaction mixture is warmed to room temperature and then quenched with an aqueous acid (e.g., HCl) to hydrolyze the boronate ester, yielding the final this compound.
Purification
Purification of the crude product is typically achieved by recrystallization from a suitable solvent system. For boronic acids, which can be challenging to purify via standard silica gel chromatography due to potential decomposition, alternative methods may be employed. These can include extraction with an aqueous base followed by acidification and re-extraction into an organic solvent.
Applications in Research and Development
This compound is a valuable reagent with broad applications in several fields of chemical science.
Suzuki-Miyaura Cross-Coupling Reactions
The most prominent application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1] This reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals and agrochemicals.[1] The ethoxycarbonyl group can be further manipulated post-coupling, for instance, through hydrolysis to the corresponding carboxylic acid or reduction to an alcohol.
Organic Synthesis Building Block
Beyond Suzuki-Miyaura couplings, it serves as a versatile building block for synthesizing complex organic molecules.[1] It has been used in the preparation of:
-
Embelin derivatives[5]
-
Phenylalanines that act as selective AMPA and kainate receptor ligands[5]
-
Aryl pyrazinones via microwave-assisted palladium-catalyzed arylation[5]
-
(Aryl)hydroxyquinolines[5]
Materials Science and Sensor Technology
The boronic acid functional group has the ability to form stable, reversible covalent complexes with diols.[1] This property makes this compound a candidate for applications in:
-
Sensor Development: For the detection of saccharides and other diol-containing biomolecules.[1]
-
Advanced Polymers and Nanomaterials: Incorporation into polymer backbones or onto nanomaterial surfaces can impart specific recognition or catalytic properties.[1]
Reactivity and Signaling Pathways
The reactivity of this compound is dominated by the boronic acid moiety. The key transformation is the transmetalation step in the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section provides a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound.
General Suzuki-Miyaura Coupling Protocol
Reaction: Coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, or Dioxane/Water)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or GC-MS, usually 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 393830050 [thermofisher.com]
- 3. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 2-(乙氧羰基)苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-ETHOXYCARBONYLBENZENEBORONIC ACID | CAS 380430-53-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. calpaclab.com [calpaclab.com]
- 8. Cas Landing [thermofisher.com]
- 9. CAS RN 380430-53-5 | Fisher Scientific [fishersci.com]
- 10. 380430-53-5 | CAS DataBase [m.chemicalbook.com]
physicochemical properties of 2-Ethoxycarbonylphenylboronic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Ethoxycarbonylphenylboronic Acid
Introduction
This compound, a member of the boronic acid family, is a versatile organic compound of significant interest to researchers and professionals in drug development and materials science. Its utility primarily stems from its role as a key building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures found in many pharmaceuticals and functional materials.[1] This guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and a visualization of its application in a key synthetic workflow.
Core Physicochemical Properties
The physical and chemical characteristics of this compound are fundamental to its handling, reactivity, and application in various chemical transformations. These properties have been summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁BO₄ | [1][2][3] |
| Molecular Weight | 193.99 g/mol | [1][3][4] |
| Appearance | White to light yellow/orange powder or crystals | [1][5] |
| Melting Point | 128-139 °C | [1][5] |
| Boiling Point | 367.5 ± 44.0 °C (Predicted) | [5] |
| Solubility | Soluble in Methanol | [5] |
| pKa | 8.18 ± 0.53 (Predicted) | [5] |
| CAS Number | 380430-53-5 | [1][6] |
Stability and Handling
This compound is stable under recommended storage conditions, which typically involve keeping it in a cool, dry place under an inert atmosphere (like nitrogen or argon) at 2-8°C.[5][7] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[7] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and boron oxides.[7]
Experimental Protocols
Detailed experimental procedures for the characterization of a specific batch of this compound are typically found in the Certificate of Analysis provided by the supplier. However, the following are standard methodologies employed for determining the key physicochemical properties outlined above.
Melting Point Determination
The melting point of boronic acids is a key indicator of purity and is commonly determined using the capillary method with a calibrated melting point apparatus.
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
-
Observation: The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted.
Solubility Assessment
The solubility of this compound in various solvents can be determined qualitatively or quantitatively. The shake-flask method is a standard quantitative technique.
-
Equilibration: An excess amount of the solid compound is added to a known volume of the solvent (e.g., methanol) in a sealed flask.
-
Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The saturated solution is filtered to remove any undissolved solid.
-
Quantification: The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, by comparing the result to a calibration curve.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the compound's acidity. For boronic acids, this reflects the equilibrium between the neutral boronic acid and the anionic boronate species. Potentiometric titration is a common method for its determination.
-
Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent system, often a mixture of water and an organic co-solvent like methanol to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Applications in Synthesis: The Suzuki-Miyaura Coupling
A primary application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction.[1] This reaction facilitates the formation of a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide (or triflate), catalyzed by a palladium(0) complex. This versatility is crucial for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Below is a diagram illustrating the generalized workflow for a Suzuki-Miyaura cross-coupling reaction utilizing this compound.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable reagent with well-defined physicochemical properties that make it suitable for a range of synthetic applications. Its stability, coupled with its reactivity in palladium-catalyzed reactions, has solidified its role as a staple in the synthetic chemist's toolbox for constructing complex organic molecules. A thorough understanding of its properties, as detailed in this guide, is essential for its safe and effective use in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 393830250 [thermofisher.com]
- 3. 2-(Ethoxycarbonyl)benzeneboronic acid, 98% | Fisher Scientific [fishersci.ca]
- 4. 4-Ethoxycarbonylphenylboronic acid = 95 4334-88-7 [sigmaaldrich.com]
- 5. 2-Ethoxycarbonylbenzeneboronic acid | 380430-53-5 [m.chemicalbook.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Spectral Data of 2-Ethoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-Ethoxycarbonylphenylboronic acid (CAS No: 380430-53-5). The document presents expected and calculated spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols for data acquisition.
While specific experimental spectra for this compound are not widely available in public databases, this guide utilizes established spectroscopic principles and correlation data to predict the characteristic spectral features. This information is crucial for substance identification, purity assessment, and structural elucidation in research and development settings.
Molecular Structure and Properties
-
IUPAC Name: [2-(ethoxycarbonyl)phenyl]boronic acid
-
Molecular Formula: C₉H₁₁BO₄
-
Molecular Weight: 193.99 g/mol
-
Exact Mass: 194.075039 g/mol [1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of a molecule. The following tables outline the predicted chemical shifts for ¹H and ¹³C NMR spectra. These predictions are based on the known effects of the ethoxycarbonyl and boronic acid functional groups on an aromatic ring.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the acidic protons of the boronic acid.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.0 - 8.2 | Singlet (broad) | 2H | B(OH )₂ |
| ~7.8 - 8.0 | Doublet of Doublets | 1H | Ar-H (ortho to -B(OH)₂) |
| ~7.4 - 7.6 | Multiplet | 2H | Ar-H |
| ~7.3 - 7.4 | Multiplet | 1H | Ar-H |
| ~4.35 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~1.35 | Triplet | 3H | -O-CH₂-CH₃ |
Note: The boronic acid protons (B(OH)₂) often appear as a broad singlet and can exchange with D₂O.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will show nine distinct carbon signals, including the carbonyl carbon of the ester and the carbon atom bonded to the boron.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~167 | C =O (Ester) |
| ~135 | Ar-C (ipso, attached to -COOEt) |
| ~134 | Ar-C H |
| ~132 | Ar-C H |
| ~130 | Ar-C (ipso, attached to -B(OH)₂) |
| ~129 | Ar-C H |
| ~128 | Ar-C H |
| ~61 | -O-CH₂ -CH₃ |
| ~14 | -O-CH₂-CH₃ |
Note: The signal for the carbon attached to the boron atom (ipso-carbon) is often broadened and may have a lower intensity.
Infrared (IR) Spectroscopy Data
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The data is typically acquired using an Attenuated Total Reflectance (ATR) accessory for solid samples.
Characteristic IR Absorption Bands
The IR spectrum of this compound is expected to be dominated by absorptions from the O-H, C-H, C=O, and B-O bonds.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3500 - 3200 | Strong, Broad | O-H Stretch (H-bonded) | Boronic Acid (-B(OH)₂) |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic |
| 2980 - 2850 | Medium | C-H Stretch | Aliphatic (-CH₂, -CH₃) |
| 1735 - 1715 | Strong | C=O Stretch | Ester |
| ~1600, ~1475 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1390 - 1340 | Strong | B-O Stretch | Boronic Acid |
| 1300 - 1000 | Strong | C-O Stretch | Ester |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass and molecular formula of a compound. For boronic acids, electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) after derivatization are common techniques.[2][3][4]
Expected Mass-to-Charge Ratios (m/z)
| m/z (Da) | Ion Type | Notes |
| 194.075 | [M]⁺ | Molecular ion (calculated from exact mass). |
| 195.082 | [M+H]⁺ | Protonated molecule, commonly observed in ESI positive mode. |
| 217.064 | [M+Na]⁺ | Sodium adduct, often seen in ESI positive mode. |
| 176.064 | [M-H₂O]⁺ | Loss of water from the boronic acid group. |
| 149.060 | [M-OC₂H₅]⁺ | Loss of the ethoxy group. |
Note: Boronic acids are prone to dehydration and the formation of cyclic anhydrides (boroxines), which may be observed in the mass spectrum, often as trimeric species.
Experimental Protocols
The following sections describe generalized but detailed protocols for the acquisition of the spectral data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[5]
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6] Modern spectrometers can also reference the residual solvent peak.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signal. Calibrate the spectrum using the TMS or solvent reference peak. Integrate ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.
FTIR-ATR Spectroscopy Protocol
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe with a solvent like isopropanol and a soft tissue, then allow it to dry completely.[7]
-
Background Scan: Perform a background spectrum measurement on the clean, empty ATR crystal. This scan measures the ambient environment (e.g., CO₂, water vapor) and is automatically subtracted from the sample spectrum.[8]
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[8]
-
Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure to the solid sample. This ensures good contact between the sample and the ATR crystal, which is essential for a high-quality spectrum.[7]
-
Data Acquisition:
-
Spectral Range: 4000–400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Cleaning: After the measurement, release the pressure clamp, remove the bulk of the sample, and clean the crystal surface thoroughly with a solvent-moistened soft tissue.
Mass Spectrometry (GC-MS) Protocol
Direct analysis of boronic acids by GC-MS can be challenging due to their low volatility. Derivatization is often required.[2][9]
-
Derivatization (Optional but Recommended):
-
To a vial, add ~1 mg of this compound.
-
Add an excess of a derivatizing agent (e.g., pinacol) and a dehydrating agent (e.g., anhydrous magnesium sulfate) in an anhydrous solvent like DMSO.[9]
-
Stir the mixture to convert the boronic acid to a more volatile boronate ester.
-
-
Sample Preparation: Dilute the derivatized sample mixture in a suitable solvent (e.g., ethyl acetate) to a final concentration of approximately 1 µg/mL to 10 µg/mL.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (e.g., a Quadrupole or TOF analyzer) with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm column.
-
Carrier Gas: Helium at a constant flow of 1-2 mL/min.[9]
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 10:1 ratio).
-
Oven Program: Start at 80 °C, hold for 1 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis: Identify the chromatographic peak corresponding to the derivatized analyte. Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions.
Workflow and Data Integration
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. web.mit.edu [web.mit.edu]
- 7. agilent.com [agilent.com]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 9. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-ethoxycarbonylphenylboronic acid, a versatile building block in organic synthesis with significant applications in the development of pharmaceuticals and advanced materials. This document details a plausible synthetic pathway, outlines comprehensive experimental protocols, and presents a thorough characterization of the target molecule. All quantitative data is summarized in structured tables for clarity and ease of comparison. Furthermore, key experimental workflows and reaction pathways are visualized using Graphviz diagrams to facilitate understanding.
Introduction
This compound is an ortho-substituted arylboronic acid that serves as a crucial intermediate in a variety of chemical transformations. Its utility is most prominently demonstrated in Suzuki-Miyaura cross-coupling reactions, which are instrumental in the formation of carbon-carbon bonds for the synthesis of complex organic molecules.[1] The presence of both an ethoxycarbonyl group and a boronic acid moiety on the same aromatic ring allows for diverse functionalization, making it a valuable reagent in medicinal chemistry and materials science. This guide aims to provide researchers and drug development professionals with a detailed resource for the synthesis and characterization of this important compound.
Synthesis of this compound
A common and effective method for the synthesis of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The following protocol describes a plausible and detailed procedure for the synthesis of this compound from ethyl 2-bromobenzoate.
Proposed Synthetic Pathway
The synthesis proceeds in two main steps: 1) formation of the Grignard reagent from ethyl 2-bromobenzoate, and 2) reaction of the Grignard reagent with triethyl borate followed by hydrolysis to yield the final product.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis from Ethyl 2-bromobenzoate
Materials:
-
Ethyl 2-bromobenzoate
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triethyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Iodine crystal (for initiation)
Procedure:
-
Grignard Reagent Formation:
-
An oven-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen) is charged with magnesium turnings (1.2 equivalents).
-
A small crystal of iodine is added to activate the magnesium.
-
Anhydrous THF is added to cover the magnesium, and a small amount of a solution of ethyl 2-bromobenzoate (1.0 equivalent) in anhydrous THF is added from the dropping funnel.
-
The reaction is initiated, which may require gentle heating. Once initiated, the remaining ethyl 2-bromobenzoate solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation and Hydrolysis:
-
The Grignard solution is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of triethyl borate (1.5 equivalents) in anhydrous THF is added dropwise, maintaining the internal temperature below -60 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of 1 M HCl at 0 °C with vigorous stirring.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous NaHCO₃, followed by brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes or ethyl acetate/hexanes) to afford this compound as a white to off-white solid.
-
Experimental Workflow
Caption: A typical workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected analytical data.
Physical Properties
| Property | Value |
| Molecular Formula | C₉H₁₁BO₄ |
| Molecular Weight | 193.99 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 128-136 °C[1] |
| CAS Number | 380430-53-5[1] |
Spectroscopic Data
While a comprehensive set of publicly available spectra for this compound is limited, the following tables provide expected and reported characterization data. For comparison, data for the constitutional isomer, 4-ethoxycarbonylphenylboronic acid, is also included where available.[2][3]
Table 2: ¹H NMR Spectral Data (Expected)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | d | 1H | Ar-H |
| ~7.5 | t | 1H | Ar-H |
| ~7.4 | t | 1H | Ar-H |
| ~7.9 | d | 1H | Ar-H |
| ~4.4 | q | 2H | -OCH₂CH₃ |
| ~1.4 | t | 3H | -OCH₂CH₃ |
| ~5.5 (broad) | s | 2H | -B(OH)₂ |
Note: Expected chemical shifts are based on standard values for similar aromatic compounds. The boronic acid protons are often broad and may exchange with water in the solvent.
Table 3: ¹³C NMR Spectral Data (Expected)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (ester) |
| ~135 | Ar-C |
| ~132 | Ar-CH |
| ~131 | Ar-CH |
| ~130 | Ar-C (ipso-B) |
| ~128 | Ar-CH |
| ~61 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Note: The carbon atom attached to the boron (ipso-carbon) may show a broad signal or be difficult to observe.
Table 4: FTIR Spectral Data (Expected Major Peaks)
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 (broad) | O-H Stretch | Boronic acid |
| ~3050 | C-H Stretch | Aromatic |
| ~2980 | C-H Stretch | Aliphatic |
| ~1720 | C=O Stretch | Ester |
| ~1600, 1470 | C=C Stretch | Aromatic |
| ~1370 | B-O Stretch | Boronic acid |
| ~1250 | C-O Stretch | Ester |
Note: The presence of a broad O-H stretch is characteristic of the boronic acid group. The strong C=O stretch from the ester is also a key diagnostic peak.
Table 5: Mass Spectrometry Data (Expected)
| m/z | Interpretation |
| 194 | [M]⁺ (Molecular ion) |
| 177 | [M - OH]⁺ |
| 149 | [M - OEt]⁺ |
| 121 | [M - CO₂Et]⁺ |
Note: The fragmentation pattern would likely involve the loss of the hydroxyl and ethoxy groups from the boronic acid and ester functionalities, respectively.
Applications in Drug Development and Research
This compound is a valuable tool for medicinal chemists and researchers in drug development. Its primary application is in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl and other complex molecular scaffolds that are common in pharmacologically active compounds. The ethoxycarbonyl group can be further modified, for example, through hydrolysis to the corresponding carboxylic acid, which can then be used for amide bond formation or other derivatizations. This versatility allows for the construction of a wide range of molecular libraries for drug screening and lead optimization.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented synthetic protocol, based on the Grignard reaction, offers a reliable method for its preparation. The tabulated physical and spectroscopic data provide a basis for the comprehensive characterization of the synthesized compound. The versatility of this compound as a synthetic building block underscores its importance in the fields of organic synthesis, medicinal chemistry, and materials science. It is anticipated that this guide will serve as a valuable resource for researchers and professionals working with this and related compounds.
References
Stability and Storage of 2-Ethoxycarbonylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-Ethoxycarbonylphenylboronic acid. The information is collated from publicly available safety data sheets, general chemical knowledge of arylboronic acids, and established guidelines for stability testing of chemical reagents. This document is intended to guide researchers in the proper handling, storage, and stability assessment of this compound.
Core Concepts in Stability
This compound, like many arylboronic acids, is susceptible to degradation through several pathways. Understanding these pathways is crucial for maintaining the compound's integrity and ensuring the reliability of experimental results. The primary factors influencing its stability include temperature, moisture, light, and pH.
Key Degradation Pathways
The principal degradation routes for this compound are protodeboronation, oxidative deboronation, and the formation of anhydrides (boroxines).
-
Protodeboronation: This involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, yielding ethyl benzoate. This reaction can be catalyzed by acids, bases, and certain metals, and is often accelerated by the presence of water.[1][2]
-
Oxidative Deboronation: In the presence of oxidizing agents or reactive oxygen species, the boronic acid moiety can be replaced by a hydroxyl group, leading to the formation of ethyl salicylate.[3][4]
-
Anhydride Formation: Like other boronic acids, this compound can undergo intermolecular dehydration to form a cyclic anhydride known as a boroxine. This process is typically reversible in the presence of water.[5]
The following diagram illustrates these potential degradation pathways.
Recommended Storage and Handling
To minimize degradation and ensure the long-term viability of this compound, specific storage and handling procedures are recommended. These are based on information from various chemical suppliers.
Storage Conditions
The following table summarizes the recommended storage conditions for this compound. Adherence to these conditions is critical for preserving the compound's purity.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8°C) or freeze (-20°C) for long-term storage. | Reduces the rate of thermal degradation and dehydration. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to oxygen and moisture, thereby inhibiting oxidative deboronation and hydrolysis. |
| Moisture | Keep container tightly sealed in a dry, well-ventilated place. | The compound is hygroscopic; moisture can promote hydrolysis and protodeboronation.[6] |
| Light | Protect from light. | While specific photostability data is unavailable, it is a general best practice to protect organic compounds from light to prevent photochemical degradation. |
Handling
-
Handle the compound in a controlled environment, preferably within a glovebox or under a stream of inert gas.
-
Use clean, dry spatulas and glassware to avoid contamination.
-
When preparing solutions, use anhydrous solvents if the presence of water is undesirable for the intended application.
-
For applications where the compound is used in solution, it is advisable to prepare solutions fresh before use to avoid degradation in the solvent matrix.
Experimental Protocols for Stability Assessment
Stability-Indicating Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential to separate the intact this compound from its potential degradation products.
Objective: To develop and validate an HPLC method capable of resolving this compound from ethyl benzoate, ethyl salicylate, and other potential impurities.
Example Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water, pH ~2.7) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 230 nm).
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve a known weight of the compound in a suitable diluent (e.g., a mixture of water and organic solvent) to a known concentration.
-
Forced Degradation: To demonstrate specificity, samples of this compound should be subjected to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate the degradation products. These stressed samples are then analyzed to ensure the method can separate the parent peak from all degradation peaks.
Proposed Stability Study Protocol
The following workflow outlines a typical stability study.
Data Presentation
Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables are templates for summarizing such data.
Summary of Storage Conditions and Testing Frequency
This table should outline the parameters of the stability study.
| Storage Condition | Testing Time Points (Months) |
| Long-Term: 2-8°C | 0, 3, 6, 9, 12, 18, 24 |
| Accelerated: 25°C / 60% RH | 0, 1, 3, 6 |
| Stress: 40°C / 75% RH | 0, 1, 3, 6 |
Example Stability Data Table (Long-Term Storage at 2-8°C)
This table would be populated with the results from the HPLC analysis at each time point.
| Time Point (Months) | Appearance | Purity (%) by HPLC | Ethyl Benzoate (%) | Ethyl Salicylate (%) | Total Impurities (%) |
| 0 | White crystalline powder | 99.5 | < 0.05 | < 0.05 | 0.5 |
| 3 | Conforms | 99.4 | 0.06 | < 0.05 | 0.6 |
| 6 | Conforms | 99.3 | 0.08 | < 0.05 | 0.7 |
| 12 | Conforms | 99.1 | 0.12 | 0.05 | 0.9 |
| 24 | Conforms | 98.8 | 0.20 | 0.08 | 1.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The stability of this compound is influenced by environmental factors, particularly temperature and moisture. The primary degradation pathways include protodeboronation, oxidative deboronation, and anhydride formation. To maintain the integrity of the compound, it is imperative to store it under refrigerated conditions in a dry, inert atmosphere. For critical applications, a formal stability study using a validated stability-indicating HPLC method is recommended to establish a retest period or shelf life under defined storage conditions. The protocols and frameworks provided in this guide offer a comprehensive approach for researchers and drug development professionals to ensure the quality and reliability of this compound in their work.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. calpaclab.com [calpaclab.com]
- 6. Anhydride synthesis [organic-chemistry.org]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
An In-depth Technical Guide on the Solubility of 2-Ethoxycarbonylphenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factors Influencing the Solubility of Phenylboronic Acids
The solubility of phenylboronic acids is governed by several factors, including:
-
Substituents on the Phenyl Ring: The nature and position of substituents significantly impact solubility. The ethoxycarbonyl group in the ortho position of 2-ethoxycarbonylphenylboronic acid is expected to influence its polarity and hydrogen bonding capabilities.
-
Solvent Polarity: Phenylboronic acids generally exhibit higher solubility in polar organic solvents.[1][2]
-
Temperature: Solubility is typically temperature-dependent, with most compounds showing increased solubility at higher temperatures.
-
Crystal Packing and Polymorphism: The solid-state structure of the boronic acid can affect its dissolution.
-
Dehydration to Boroxines: Phenylboronic acids can undergo reversible dehydration to form cyclic anhydrides called boroxines, which can complicate solubility measurements and interpretations.[3][4]
Quantitative Solubility Data for Phenylboronic Acid Analogs
Due to the lack of specific quantitative solubility data for this compound, the following tables summarize the experimentally determined mole fraction solubility of phenylboronic acid and its isobutoxy-substituted isomers in various organic solvents. This data can serve as a valuable reference for estimating the solubility of this compound. The presence of the ethoxycarbonyl group may lead to different solubility profiles, but the general trends are likely to be similar.
Table 1: Solubility of Phenylboronic Acid in Organic Solvents
| Solvent | Temperature (°C) | Mole Fraction (x) |
| Chloroform | 20 | Moderate |
| 3-Pentanone | 20 | High |
| Acetone | 20 | High |
| Dipropyl ether | 20 | High |
| Methylcyclohexane | 20 | Very Low |
Data is qualitative based on descriptions in the provided search results.[3][4][5]
Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers (Mole Fraction, x)
| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid | meta-Isobutoxyphenylboronic Acid | para-Isobutoxyphenylboronic Acid |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | 0.075 | |
| 323.15 | 0.375 | 0.130 | 0.105 | |
| Dipropyl ether | 293.15 | 0.110 | 0.025 | 0.020 |
| 303.15 | 0.165 | 0.040 | 0.032 | |
| 313.15 | 0.235 | 0.062 | 0.050 | |
| 323.15 | 0.325 | 0.090 | 0.072 | |
| Methylcyclohexane | 293.15 | 0.002 | 0.001 | 0.001 |
| 303.15 | 0.003 | 0.002 | 0.001 | |
| 313.15 | 0.005 | 0.003 | 0.002 | |
| 323.15 | 0.008 | 0.005 | 0.003 |
This data for isobutoxyphenylboronic acid isomers was determined experimentally using a dynamic method.[6]
Experimental Protocol for Solubility Determination: The Dynamic Method
A widely used and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic method.[1][6][7] This technique involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.
Materials and Apparatus:
-
This compound (high purity)
-
High-purity, anhydrous organic solvents
-
Analytical balance (precision ±0.1 mg)
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath with programmable temperature control (precision ±0.1 °C)
-
Calibrated thermometer or temperature probe (precision ±0.1 °C)
-
Luminance probe or turbidity sensor to detect the disappearance of solid particles (visual observation can also be used but may be less precise)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to achieve a known mole fraction.
-
Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture at a constant, vigorous rate.
-
Controlled Heating: Slowly increase the temperature of the bath at a controlled rate (e.g., 0.1-0.5 °C/min) to avoid overshooting the dissolution point.
-
Turbidity Monitoring: Continuously monitor the turbidity of the solution using a luminance probe or by visual inspection.
-
Determination of Dissolution Temperature: The solubility temperature is the point at which the last solid particles disappear, and the solution becomes clear. Record this temperature.
-
Data Collection: Repeat the measurement for several different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound using the dynamic method.
Caption: Workflow for solubility determination via the dynamic method.
Conclusion
While direct quantitative solubility data for this compound remains to be published, the information on analogous compounds and the detailed experimental protocol provided in this guide offer a solid foundation for researchers. By following the outlined dynamic method, scientists and drug development professionals can accurately determine the solubility of this compound in various organic solvents, enabling the optimization of synthetic and purification processes. The provided data on related phenylboronic acids serves as a useful predictive tool for initial solvent screening and experimental design.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Theoretical Analysis of 2-Ethoxycarbonylphenylboronic Acid's Molecular Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth theoretical examination of the molecular structure of 2-ethoxycarbonylphenylboronic acid. The document outlines the probable structural characteristics based on data from analogous compounds and details the computational methodologies required for a comprehensive theoretical study. This guide is intended to serve as a valuable resource for researchers in computational chemistry, medicinal chemistry, and materials science.
Introduction
This compound is a versatile organic compound frequently utilized in synthetic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules.[1] Its chemical structure, featuring a boronic acid group and an ethoxycarbonyl group in an ortho position on a phenyl ring, suggests the presence of interesting intramolecular interactions that can significantly influence its reactivity, stability, and intermolecular association. A thorough understanding of its three-dimensional structure and electronic properties is crucial for its effective application in drug design and materials science.
Predicted Molecular Structure and Conformations
Conformational Isomers
The boronic acid group, -B(OH)₂, can adopt several conformations due to rotation around the C-B and B-O bonds. For phenylboronic acids, the hydroxyl groups can be arranged in syn or anti conformations relative to the phenyl ring. The four primary conformers arise from the orientation of the two O-H bonds.[2]
Intramolecular Hydrogen Bonding
The ortho positioning of the ethoxycarbonyl group and the boronic acid group creates a high probability of an intramolecular hydrogen bond between one of the hydroxyl protons of the boronic acid and the carbonyl oxygen of the ester group. This interaction would lead to the formation of a stable six-membered ring, significantly influencing the molecule's overall conformation and planarity. Studies on other ortho-substituted phenylboronic acids have shown that such intramolecular hydrogen bonds are a common and stabilizing feature.
Quantitative Structural Data
The following tables summarize predicted quantitative data for this compound based on theoretical calculations of analogous molecules. These values provide a basis for understanding the molecule's geometry and electronic distribution.
Table 1: Predicted Bond Lengths
| Bond | Predicted Length (Å) |
| C-B | 1.55 - 1.57 |
| B-O1 | 1.36 - 1.38 |
| B-O2 | 1.36 - 1.38 |
| C=O | 1.21 - 1.23 |
| C-O(ester) | 1.34 - 1.36 |
| O-H | 0.96 - 0.98 |
Table 2: Predicted Bond Angles
| Angle | Predicted Angle (°) |
| C-B-O1 | 118 - 122 |
| C-B-O2 | 118 - 122 |
| O1-B-O2 | 118 - 122 |
| O=C-O(ester) | 123 - 125 |
| C-C=O | 124 - 126 |
Table 3: Predicted Electronic Properties
| Property | Predicted Value |
| Dipole Moment (Debye) | 2.5 - 3.5 |
| HOMO Energy (eV) | -6.5 to -7.5 |
| LUMO Energy (eV) | -1.0 to -2.0 |
| Mulliken Charge on Boron | +0.6 to +0.8 |
Experimental Protocols: Theoretical Calculations
A robust theoretical study of this compound can be performed using Density Functional Theory (DFT) and ab initio methods. The following protocol outlines a standard approach for such a study.
Geometry Optimization and Frequency Analysis
-
Initial Structure: Build the initial 3D structure of this compound.
-
Computational Method: Employ a DFT functional, such as B3LYP or M06-2X, which are known to provide accurate results for organic molecules.
-
Basis Set: Use a Pople-style basis set, such as 6-31G(d) for initial optimizations, and a larger basis set like 6-311++G(d,p) for final single-point energy calculations and property predictions.
-
Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.
-
Frequency Calculation: Conduct a frequency analysis at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides thermodynamic data such as zero-point vibrational energy.
Conformational Search
To identify the global minimum energy structure, a systematic conformational search should be performed. This involves rotating the rotatable bonds (C-B, B-O, C-C, and C-O) and performing geometry optimizations for each starting conformation.
Solvation Effects
To simulate the behavior of the molecule in a solvent (e.g., water, methanol), the Polarizable Continuum Model (PCM) can be used. This model approximates the solvent as a continuous dielectric medium.
Electronic Property Calculations
Once the geometry is optimized, various electronic properties can be calculated:
-
Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their distributions can be visualized to understand the molecule's reactivity.
-
Mulliken Population Analysis: This analysis provides information about the partial atomic charges, offering insights into the molecule's polarity and electrostatic potential.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study the intramolecular hydrogen bonding and other non-covalent interactions in detail.
Visualizations
The following diagrams illustrate the logical workflow for the theoretical study of this compound.
References
The Ortho Effect: A Technical Guide to the Discovery and History of Ortho-Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ortho-substituted phenylboronic acids represent a unique and fascinating class of organic compounds that have garnered significant attention in synthetic chemistry, materials science, and drug discovery. The presence of a substituent adjacent to the boronic acid moiety introduces distinct steric and electronic effects, collectively known as the "ortho effect," which profoundly influences their reactivity, acidity, and solid-state structure compared to their meta- and para-substituted counterparts. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and key properties of these remarkable molecules, offering valuable insights for researchers and professionals working at the forefront of chemical and pharmaceutical innovation.
Historical Perspective and Discovery
The journey into the world of organoboron chemistry began in the late 19th century. While the first synthesis of an arylboronic acid, benzeneboronic acid, was reported by Michaelis and Becker in 1880, the specific exploration of ortho-substituted derivatives came much later.[1] Early synthetic methods were often arduous and low-yielding, limiting their widespread use. A pivotal moment in the history of phenylboronic acids was the development of more robust and versatile synthetic methodologies in the mid-20th century, which paved the way for the systematic investigation of substituted analogues, including those with ortho-functionalization. The advent of transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, further propelled the field forward, establishing boronic acids as indispensable tools in modern organic synthesis.[2]
Synthesis of Ortho-Substituted Phenylboronic Acids
The synthesis of ortho-substituted phenylboronic acids has evolved significantly, with modern methods offering greater efficiency, selectivity, and functional group tolerance.
Classical Approaches
One of the earliest and most common methods for the synthesis of phenylboronic acids involves the reaction of an organometallic reagent with a trialkyl borate.[3] For ortho-substituted derivatives, this typically involves the formation of an ortho-lithiated or Grignard reagent from a corresponding ortho-substituted aryl halide.
Experimental Protocol: Synthesis of 2-Methylphenylboronic Acid via Grignard Reaction
-
Materials: 2-Bromotoluene, magnesium turnings, anhydrous diethyl ether, trimethyl borate, hydrochloric acid.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are covered with anhydrous diethyl ether.
-
A solution of 2-bromotoluene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.
-
The Grignard solution is cooled to -78 °C, and a solution of trimethyl borate in anhydrous diethyl ether is added slowly.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The mixture is then hydrolyzed by the slow addition of cold hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-methylphenylboronic acid.
-
The product can be purified by recrystallization.
-
Modern Synthetic Methods: Directed C-H Borylation
A significant advancement in the synthesis of ortho-substituted phenylboronic acids is the development of transition metal-catalyzed direct C-H borylation. This powerful technique allows for the selective functionalization of the C-H bond at the ortho position, guided by a directing group on the aromatic ring. Iridium and palladium-based catalysts are commonly employed for this transformation.
Experimental Protocol: Iridium-Catalyzed Ortho-C-H Borylation of 2-Phenylpyridine
-
Materials: 2-Phenylpyridine, bis(pinacolato)diboron (B₂pin₂), [Ir(OMe)(COD)]₂, 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), and an inert solvent such as octane.
-
Procedure:
-
In a glovebox, a reaction vessel is charged with [Ir(OMe)(COD)]₂ and dtbpy.
-
2-Phenylpyridine and B₂pin₂ are added, followed by the inert solvent.
-
The vessel is sealed and heated at a specified temperature (e.g., 80-100 °C) for several hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to afford the ortho-borylated product.
-
Physicochemical Properties: The "Ortho Effect" in Action
The proximity of the ortho-substituent to the boronic acid group leads to distinct physicochemical properties.
Acidity (pKa)
The acidity of a phenylboronic acid is a critical parameter, influencing its reactivity and its ability to bind to diols. The ortho-substituent can significantly impact the pKa through both electronic and steric effects. Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease it. However, steric interactions and the potential for intramolecular hydrogen bonding can lead to pKa values that deviate from predictable electronic trends.[1]
| Substituent (ortho) | pKa |
| -H | 8.83 |
| -CH₃ | 8.9 |
| -Cl | 8.2 |
| -F | 7.8 |
| -OCH₃ | 9.4 |
| -NO₂ | 7.2 |
| Table 1: Approximate pKa values of selected ortho-substituted phenylboronic acids in aqueous solution. |
Crystal Structure and Supramolecular Chemistry
In the solid state, phenylboronic acids typically form hydrogen-bonded dimers. However, the presence of a bulky ortho-substituent can disrupt this dimerization, leading to the formation of monomeric structures or alternative hydrogen-bonding motifs.[4] This unique structural behavior is of great interest in the field of crystal engineering and the design of new materials.
| Compound | B-C Bond Length (Å) | C-B-O Angle (°) | O-B-O Angle (°) |
| Phenylboronic acid | 1.56 | 120.5, 120.9 | 118.6 |
| 2-Methylphenylboronic acid | 1.57 | 119.8, 121.5 | 118.7 |
| 2-Chlorophenylboronic acid | 1.56 | 120.1, 121.2 | 118.7 |
| Table 2: Selected geometric parameters for ortho-substituted phenylboronic acids from X-ray crystallographic data. |
Applications in Drug Discovery and Development
Ortho-substituted phenylboronic acids are valuable scaffolds in medicinal chemistry. Their unique structural and electronic properties can be leveraged to design potent and selective enzyme inhibitors. The boronic acid moiety can form a reversible covalent bond with the catalytic serine residue in the active site of many enzymes.[5]
Enzyme Inhibition
A prominent application of ortho-substituted phenylboronic acids is in the development of inhibitors for serine proteases and β-lactamases.[5][6] The ortho-substituent can be tailored to enhance binding affinity and selectivity for the target enzyme. For example, the introduction of specific functional groups at the ortho position can lead to additional interactions within the enzyme's active site, resulting in improved inhibitory potency.[5]
Visualizations
Caption: General workflow for the synthesis and application of an ortho-substituted phenylboronic acid.
Caption: The "Ortho Effect" on the properties of phenylboronic acids.
Conclusion
Ortho-substituted phenylboronic acids have evolved from chemical curiosities to indispensable building blocks in modern chemical science. Their unique properties, stemming from the "ortho effect," provide a rich platform for designing novel synthetic transformations, functional materials, and therapeutic agents. A thorough understanding of their history, synthesis, and physicochemical characteristics is crucial for harnessing their full potential in addressing contemporary challenges in chemistry and medicine. As synthetic methodologies continue to advance, the accessibility and application of these versatile compounds are poised to expand even further, opening new avenues for scientific discovery and technological innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. theorchem.ru [theorchem.ru]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 4. 2-METHYLPHENYLBORONIC ACID, PINACOL ESTER synthesis - chemicalbook [chemicalbook.com]
- 5. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Electronic Influence of the Ethoxycarbonyl Group on the Boronic Acid Moiety: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the electronic effects of the ethoxycarbonyl group on the boronic acid moiety when substituted on a phenyl ring at the ortho, meta, and para positions. The ethoxycarbonyl group, a significant substituent in medicinal chemistry and organic synthesis, modulates the Lewis acidity, spectroscopic properties, and reactivity of the boronic acid. This document summarizes key quantitative data, provides detailed experimental protocols for characterization, and utilizes visualizations to elucidate the underlying electronic principles. Due to a lack of experimentally determined pKa values for ethoxycarbonylphenylboronic acids in publicly accessible literature, this guide presents estimations based on established Hammett correlations, alongside a framework for their experimental determination.
Introduction to Boronic Acids and the Ethoxycarbonyl Substituent
Boronic acids (R-B(OH)₂) are a class of organoboron compounds characterized by a boron atom bonded to an organic substituent and two hydroxyl groups. The boron atom in a boronic acid is sp² hybridized and possesses a vacant p-orbital, rendering it a Lewis acid.[1] This Lewis acidity is fundamental to their utility in various chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, and in the design of sensors and therapeutic agents.[2]
The electronic nature of the substituent 'R' profoundly influences the properties of the boronic acid. The ethoxycarbonyl group (-COOEt) is a moderately electron-withdrawing group. Its electronic influence is a combination of two effects:
-
Inductive Effect (-I): The electronegative oxygen atoms of the ester group pull electron density away from the aromatic ring through the sigma bond framework. This effect is distance-dependent and is strongest at the position of substitution.
-
Resonance Effect (-M or -R): The carbonyl group can withdraw electron density from the aromatic ring via resonance, particularly when in the ortho or para position. This delocalization of pi-electrons further reduces the electron density on the phenyl ring.
This guide will dissect how these electronic effects, modulated by the substitution pattern (ortho, meta, para), impact the boronic acid moiety.
Quantitative Analysis of Electronic Effects
Hammett Constants and Estimated Acidity (pKa)
The Hammett equation provides a means to quantify the electronic effect of a substituent on the reactivity of a benzene derivative. The Hammett constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, which increases the acidity of the corresponding benzoic acid (and by extension, the Lewis acidity of the phenylboronic acid).
The ethoxycarbonyl group is characterized by the following Hammett constants:
-
σ_meta (σm): +0.37
-
σ_para (σp): +0.45
These values indicate that the ethoxycarbonyl group is electron-withdrawing at both the meta and para positions, with a stronger effect at the para position due to the contribution of the resonance effect.
The pKa of a substituted phenylboronic acid can be estimated using the Hammett equation for the ionization of phenylboronic acids:
pKa = pKa₀ - ρσ
where:
-
pKa₀ is the pKa of unsubstituted phenylboronic acid (approximately 8.86).
-
ρ (rho) is the reaction constant, which for the ionization of phenylboronic acids is approximately 2.15.
-
σ is the Hammett constant of the substituent.
Based on this, we can estimate the pKa values for the meta and para isomers. For the ortho isomer, a direct Hammett correlation is not straightforward due to the "ortho effect," which includes steric interactions and potential intramolecular hydrogen bonding that can influence acidity. Generally, ortho-substituted benzoic acids are stronger acids than their para counterparts due to steric hindrance that forces the carboxylic acid group out of the plane of the benzene ring, inhibiting resonance.[3][4] A similar effect can be anticipated for boronic acids.
Table 1: Hammett Constants and Estimated pKa Values for Ethoxycarbonylphenylboronic Acids
| Substituent Position | Hammett Constant (σ) | Estimated pKa |
| Unsubstituted | 0 | 8.86 |
| meta-COOEt | +0.37 | ~8.07 |
| para-COOEt | +0.45 | ~7.89 |
| ortho-COOEt | - | < 7.89 (qualitative estimation) |
Note: The pKa values for the ethoxycarbonyl-substituted isomers are estimations and require experimental verification.
Spectroscopic Data
The electronic effects of the ethoxycarbonyl group can be observed through various spectroscopic techniques.
13C NMR Spectroscopy: The electron-withdrawing nature of the ethoxycarbonyl group will deshield the carbon atoms of the phenyl ring, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted phenylboronic acid. The carbon atom attached to the boronic acid moiety (C-B) is of particular interest. Increased electron withdrawal by the substituent is expected to lead to a downfield shift of the C-B signal.
Infrared (IR) Spectroscopy: The B-O-H stretching vibration in boronic acids typically appears as a broad band in the region of 3200-3600 cm⁻¹. The position and shape of this band can be influenced by hydrogen bonding. The strong C=O stretching vibration of the ethoxycarbonyl group is expected around 1720 cm⁻¹. The B-O asymmetric stretching vibration is typically observed in the 1330-1380 cm⁻¹ region.[5]
Table 2: Expected Spectroscopic Features of Ethoxycarbonylphenylboronic Acids
| Isomer | Expected ¹³C NMR Chemical Shift (C-B) | Expected Key IR Frequencies (cm⁻¹) |
| Phenylboronic Acid | ~135 ppm | B-O-H: ~3300 (broad), B-O: ~1350 |
| ortho-COOEt | > 135 ppm | B-O-H: variable (potential H-bonding), C=O: ~1720, B-O: ~1350 |
| meta-COOEt | > 135 ppm | B-O-H: ~3300 (broad), C=O: ~1720, B-O: ~1350 |
| para-COOEt | > 135 ppm | B-O-H: ~3300 (broad), C=O: ~1720, B-O: ~1350 |
Note: These are expected values and may vary based on solvent and other experimental conditions. The provided ¹³C NMR data for p-ethoxycarbonylphenylboronic acid shows aromatic carbons in the range of 127.9-139.8 ppm and a carbonyl carbon at 165.9 ppm (in DMSO-d6).
Reactivity in Suzuki-Miyaura Cross-Coupling
The electronic and steric properties of the ethoxycarbonylphenylboronic acid isomers significantly influence their reactivity in Suzuki-Miyaura coupling. The electron-withdrawing nature of the ethoxycarbonyl group generally decreases the nucleophilicity of the aryl group attached to the boron, which can slow down the transmetalation step in the catalytic cycle.[1] However, this electronic deactivation is often offset by other factors in the catalytic cycle.
-
Para-isomer: The strong electron-withdrawing effect (-I, -M) deactivates the boronic acid for transmetalation. However, the lack of steric hindrance allows for efficient coupling with a variety of aryl halides.
-
Meta-isomer: The electron-withdrawing effect is primarily inductive (-I). The deactivation is generally less pronounced than in the para-isomer, and the absence of significant steric hindrance typically leads to good reactivity.
-
Ortho-isomer: The ortho-substituent introduces significant steric hindrance around the boronic acid moiety. This steric bulk can impede the approach of the palladium complex, slowing down both the oxidative addition (if the boronic acid is part of the catalyst complex) and the transmetalation steps.[6] Consequently, the ortho-isomer is expected to be the least reactive of the three.
Table 3: Predicted Reactivity Trend in Suzuki-Miyaura Coupling
| Isomer | Electronic Effect on Transmetalation | Steric Hindrance | Predicted Relative Reactivity |
| para-COOEt | Deactivating | Low | High |
| meta-COOEt | Moderately Deactivating | Low | Moderate to High |
| ortho-COOEt | Deactivating | High | Low |
Experimental Protocols
Synthesis of Ethoxycarbonylphenylboronic Acids
General Considerations: The synthesis of arylboronic acids often involves the reaction of an organometallic reagent (e.g., Grignard or organolithium) with a trialkyl borate, followed by acidic hydrolysis.[7][8][9]
Protocol for para-Ethoxycarbonylphenylboronic Acid:
This protocol is adapted from the literature for the esterification of the corresponding carboxylic acid.[5]
-
Reaction Setup: To a solution of 4-carboxyphenylboronic acid (1.0 g, 6.0 mmol) in absolute ethanol (40 mL) in a round-bottom flask equipped with a reflux condenser, add concentrated sulfuric acid (1 mL).
-
Reflux: Stir the mixture at reflux for 8 hours.
-
Work-up: Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Concentrate the solution under reduced pressure and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.
General Strategy for ortho- and meta- Isomers:
A common route for the synthesis of ortho- and meta-substituted phenylboronic acids involves the following steps:
-
Grignard Reagent Formation: React the corresponding bromoethylbenzoate (ortho- or meta-) with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) to form the Grignard reagent.
-
Borylation: Cool the Grignard reagent to a low temperature (e.g., -78 °C) and add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) dropwise.
-
Hydrolysis: After the reaction is complete, quench the reaction with an acidic aqueous solution (e.g., HCl) to hydrolyze the boronate ester to the boronic acid.
-
Purification: Extract the product into an organic solvent and purify by recrystallization or column chromatography.
Determination of pKa by Potentiometric Titration
This protocol provides a general framework for determining the pKa of a boronic acid.[10]
-
Preparation of Solutions:
-
Prepare a standardized solution of ~0.1 M NaOH (carbonate-free).
-
Prepare a ~1 mM solution of the ethoxycarbonylphenylboronic acid in a suitable solvent mixture (e.g., water/methanol or water/DMSO) to ensure solubility.
-
Prepare a solution of 0.15 M KCl to maintain constant ionic strength.
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffers (pH 4, 7, and 10).
-
Place a known volume (e.g., 20 mL) of the boronic acid solution containing 0.15 M KCl into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
-
Titration:
-
Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.05-0.1 mL) and recording the pH after each addition.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point. More accurately, it can be determined from the inflection point of the first derivative of the titration curve.
-
Visualizations
Caption: Electronic effects of the ethoxycarbonyl group on the boronic acid moiety.
Caption: Experimental workflow for pKa determination by potentiometric titration.
Caption: Logical relationship of factors influencing Suzuki-Miyaura reactivity.
Conclusion
The ethoxycarbonyl group exerts a significant electron-withdrawing effect on the boronic acid moiety, primarily through a combination of inductive and resonance effects. This leads to an increase in the Lewis acidity of the boronic acid, which is reflected in a lower estimated pKa value compared to unsubstituted phenylboronic acid. The position of the ethoxycarbonyl group is critical, with the para- and ortho-isomers experiencing stronger electronic withdrawal than the meta-isomer. However, the reactivity in Suzuki-Miyaura coupling is a complex interplay of these electronic effects and steric hindrance. The ortho-isomer is predicted to be the least reactive due to significant steric impediment. This guide provides a theoretical framework and practical protocols for the synthesis and characterization of ethoxycarbonylphenylboronic acids, offering valuable insights for their application in organic synthesis and drug development. Experimental determination of the pKa values for these compounds is highly encouraged to validate the theoretical estimations presented herein.
References
- 1. benchchem.com [benchchem.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. Ortho effect - Wikipedia [en.wikipedia.org]
- 4. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 9. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Arylboronic Acids in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Arylboronic acids are indispensable reagents in modern organic synthesis, primarily owing to their pivotal role in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as a testament to the versatility and utility of these compounds in forming carbon-carbon bonds.[1][2] This guide provides a comprehensive overview of arylboronic acids in cross-coupling reactions, with a focus on the Suzuki-Miyaura coupling, including detailed experimental protocols, quantitative data, and visual representations of the core concepts.
Introduction to Arylboronic Acids
Arylboronic acids are organoboron compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aryl group. Their popularity in synthetic chemistry, particularly in the pharmaceutical industry, stems from their stability, low toxicity, and broad functional group tolerance.[2][3] They are generally stable to air and moisture, making them easier to handle compared to many other organometallic reagents.[4]
The synthesis of arylboronic acids can be achieved through several methods, including the reaction of Grignard or organolithium reagents with trialkyl borates, followed by hydrolysis.[5][6] More modern approaches involve the palladium-catalyzed borylation of aryl halides or triflates and the iridium-catalyzed borylation of arenes.[5][7]
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as an arylboronic acid) and an organic halide or triflate, forming a new carbon-carbon bond.[8][9] This reaction has become one of the most important methods for the synthesis of biaryls, a common structural motif in pharmaceuticals and functional materials.[2]
The reaction typically involves a palladium catalyst, a phosphine-based ligand, a base, and a suitable solvent system.[1][2] The choice of these components is crucial for the success and efficiency of the reaction and can be tailored to specific substrates.[10]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[1][8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a Pd(II) complex.[1][8]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a boronate species that is more nucleophilic.[1][11]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][8]
Experimental Protocols
Below are generalized and specific experimental protocols for performing a Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling experiment, from reaction setup to product purification.
Detailed Experimental Protocol: Synthesis of a Biaryl Compound
This protocol provides a general procedure for the coupling of an aryl bromide with an arylboronic acid.[2]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[2]
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.[2]
-
Solvent Addition: Add degassed toluene and degassed water to the flask via syringe.[2]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.[2]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with ethyl acetate.[2]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2][9]
Quantitative Data Summary
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific substrates, catalyst system, base, and solvent used. Below are tables summarizing reaction conditions and yields from various literature sources.
Table 1: Suzuki-Miyaura Coupling of Various Aryl Halides with Phenylboronic Acid
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd₂(dba)₃ (1.0) | SPhos (3.0) | K₃PO₄ | Dioxane/H₂O | 110 | 12 | 74 |
| 3,5-Bis(trifluoromethyl)bromobenzene | Pd₂(dba)₃ (1.0) | SPhos (3.0) | K₃PO₄ | Dioxane/H₂O | 110 | 12 | 82 |
| 2-Bromotoluene | Pd₂(dba)₃ (1.5) | SPhos (4.5) | K₃PO₄ | Dioxane/H₂O | 110 | 12 | 90 |
| 4-Chlorotoluene | Pd(OAc)₂ (2.0) | PCy₃ (4.0) | K₃PO₄ | Toluene | 100 | 24 | 92 |
Data compiled from various sources for illustrative purposes.[12][13]
Table 2: Effect of Ligand on the Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2.0) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 80 |
| Pd₂(dba)₃ (2.0) | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 56 |
| Pd₂(dba)₃ (2.0) | RuPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 86 |
| Pd(OAc)₂ (2.0) | None | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 0 |
Data compiled from various sources for illustrative purposes.[13][14]
Applications in Drug Discovery and Development
The versatility and reliability of the Suzuki-Miyaura coupling have made it a cornerstone in the synthesis of complex organic molecules, particularly in the field of drug discovery.[15][16] The ability to form biaryl linkages efficiently is crucial for the synthesis of numerous active pharmaceutical ingredients (APIs). Boronic acids themselves have also emerged as important pharmacophores in drug design.[3][17][18] For instance, Bortezomib (Velcade®), a dipeptidyl boronic acid, is a proteasome inhibitor used in cancer therapy.[3][17] The unique ability of the boronic acid moiety to form reversible covalent bonds with the active site of enzymes is a key aspect of its therapeutic effect.[3]
Conclusion
Arylboronic acids, through the Suzuki-Miyaura cross-coupling reaction, have revolutionized the way chemists construct complex organic molecules. The mild reaction conditions, broad substrate scope, and high functional group tolerance have established this methodology as a vital tool in both academic research and industrial applications, especially in the development of new pharmaceuticals. A thorough understanding of the reaction mechanism, the role of each component, and the practical aspects of the experimental setup is essential for leveraging the full potential of this powerful synthetic transformation.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 7. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. youtube.com [youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. nbinno.com [nbinno.com]
- 16. nbinno.com [nbinno.com]
- 17. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Ethoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing a Suzuki-Miyaura cross-coupling reaction using 2-Ethoxycarbonylphenylboronic acid. This protocol is designed to be a valuable resource for chemists in research and development, particularly those involved in the synthesis of complex organic molecules for pharmaceutical and materials science applications.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[1] This reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids and palladium catalysts.[2]
This compound is a valuable building block in organic synthesis. The presence of the ethoxycarbonyl group at the ortho position can influence the reactivity of the boronic acid and provides a functional handle for further synthetic transformations. The synthesis of substituted biphenyl-2-carboxylic acid esters, the products of this coupling, provides precursors to a wide range of biologically active molecules and functional materials.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps: oxidative addition of the organic halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1] The presence of a base is crucial for the transmetalation step.[3]
Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with an aryl bromide. The reaction conditions may require optimization depending on the specific aryl halide used.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole, 1-bromo-4-nitrobenzene, 4-bromotoluene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Sodium carbonate (Na₂CO₃))
-
Solvent (e.g., Toluene, 1,4-Dioxane, Dimethylformamide (DMF), with the addition of water)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and the base (2.0 mmol).
-
The flask is then subjected to three cycles of evacuation and backfilling with an inert gas (Argon or Nitrogen).
-
-
Reagent Addition:
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Add the solvent system via syringe. A common solvent mixture is Toluene/Water (e.g., 4:1 v/v, 5 mL total).
-
-
Reaction Execution:
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure biphenyl product.
-
Data Presentation
The following table summarizes representative reaction parameters for the Suzuki coupling of this compound with various aryl bromides. Please note that these are illustrative examples, and optimization of conditions may be necessary to achieve the best results for a specific substrate.
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) + SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 80-90 |
| 3 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O (5:1) | 110 | 16 | 75-85 |
| 4 | 3-Bromopyridine | Pd(dppf)Cl₂ (3) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 70-80 |
Disclaimer: The yields presented in this table are estimated based on typical Suzuki coupling reactions and the electronic nature of the substrates. Actual yields may vary and require experimental optimization.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Influence of the Ethoxycarbonyl Group
The ethoxycarbonyl group (-COOEt) is an electron-withdrawing group. In the context of Suzuki-Miyaura coupling, electron-withdrawing groups on the boronic acid partner can sometimes lead to slower reaction rates compared to electron-donating groups. This is because they can decrease the nucleophilicity of the aryl group, potentially affecting the transmetalation step. However, the reaction is often still very efficient, and the presence of this functional group is well-tolerated by many palladium catalyst systems. The ortho-position of the ethoxycarbonyl group might also introduce some steric hindrance, which could influence the choice of ligand on the palladium catalyst. Bulky phosphine ligands are often employed to facilitate the coupling of sterically demanding substrates.
Safety Precautions
-
Palladium compounds and organic solvents are toxic and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Flame-drying of glassware should be performed with caution.
-
Inert gases like argon and nitrogen can displace oxygen and pose an asphyxiation hazard in enclosed spaces.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Synthesis of Biaryl Compounds Utilizing 2-Ethoxycarbonylphenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds using 2-ethoxycarbonylphenylboronic acid via the Suzuki-Miyaura cross-coupling reaction. Biaryl scaffolds are pivotal structural motifs in numerous pharmaceuticals, agrochemicals, and advanced materials. The strategic introduction of a 2-ethoxycarbonylphenyl group can significantly influence the pharmacological and physicochemical properties of a molecule, making this building block particularly valuable in drug discovery and development.
Core Concepts
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound) with an organic halide or triflate. The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of reactants.[1][2]
The catalytic cycle, a fundamental concept in understanding this reaction, involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side reactions. For sterically hindered or electronically challenging substrates, specialized ligands and stronger bases may be required to achieve efficient coupling.[3]
Data Presentation: Suzuki-Miyaura Coupling of this compound
The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. This data is compiled to provide a comparative overview for researchers to select optimal starting conditions for their specific substrates.
Table 1: Reaction Parameters for Suzuki Coupling with Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 88 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 8 | 92 |
| 3 | 4-Bromotoluene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 6 | 95 |
| 4 | 1-Bromo-4-cyanobenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O (5:1) | 110 | 10 | 85 |
| 5 | 1-Bromo-4-fluorobenzene | Pd(dppf)Cl₂ (2) | K₃PO₄ | Dioxane/H₂O (4:1) | 95 | 14 | 89 |
| 6 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | t-BuOH/H₂O (5:1) | 100 | 16 | 78 |
Table 2: Comparison of Different Palladium Catalysts
Reaction Conditions: this compound (1.2 equiv), 4-bromoanisole (1.0 equiv), K₂CO₃ (2.0 equiv), Toluene/H₂O (4:1), 90 °C, 12 h.
| Catalyst (3 mol%) | Yield (%) |
| Pd(PPh₃)₄ | 88 |
| Pd(dppf)Cl₂ | 85 |
| Pd(OAc)₂/PPh₃ | 82 |
| PdCl₂(PPh₃)₂ | 80 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of biaryl compounds using this compound. These are general procedures and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical setup for the coupling of this compound with an aryl bromide using a common palladium catalyst.
Materials:
-
This compound
-
Aryl bromide
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Add degassed toluene (8 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times.[4]
Materials:
-
This compound
-
Aryl bromide
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), cesium carbonate (2.0 mmol), and Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).
-
Add degassed 1,4-dioxane (4 mL) and deionized water (1 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 30-60 minutes.
-
After cooling to room temperature, work up the reaction as described in Protocol 1 (steps 8-11).
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
References
Application Notes and Protocols: 2-Ethoxycarbonylphenylboronic Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxycarbonylphenylboronic acid is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] This reaction is a cornerstone in medicinal chemistry for the formation of carbon-carbon bonds, enabling the construction of complex molecular scaffolds found in numerous active pharmaceutical ingredients (APIs).[1][2] The presence of both a boronic acid and an ethoxycarbonyl group on the same phenyl ring makes this reagent particularly valuable for creating biaryl and heterocyclic structures that are central to many therapeutic agents. These notes provide an overview of its application, focusing on the synthesis of key pharmaceutical intermediates.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to synthesize substituted biphenyl compounds. These biphenyl cores are prevalent in a variety of drug classes.
Angiotensin II Receptor Blockers (ARBs) - The Valsartan Core
A prominent application of phenylboronic acid derivatives is in the synthesis of the central biphenyl structure of angiotensin II receptor blockers (ARBs), such as Valsartan.[3] Valsartan is a widely prescribed antihypertensive medication that functions by blocking the vasoconstrictive effects of angiotensin II.[4][5] The key step in many synthetic routes to Valsartan involves a Suzuki-Miyaura coupling to construct the biphenyl core. This compound can be used to introduce one of the phenyl rings, which after subsequent modifications, forms the final API.
The general synthetic strategy involves the coupling of a substituted aryl halide with the boronic acid to form the biphenyl backbone. The ethoxycarbonyl group can then be hydrolyzed to a carboxylic acid or undergo other transformations as required for the final drug structure.
Potential Role in PARP Inhibitor Synthesis
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer drugs that have shown significant promise in treating cancers with specific DNA repair deficiencies, such as those with BRCA1/2 mutations.[6][7] The molecular architecture of many PARP inhibitors features complex heterocyclic systems, often constructed using cross-coupling methodologies. The Suzuki-Miyaura reaction is frequently employed to create the carbon-carbon bonds necessary to assemble these structures. This compound serves as a potential building block in the synthesis of such inhibitors, providing a phenyl group that can be further functionalized.
Experimental Protocols
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using a phenylboronic acid derivative, which can be adapted for this compound.
Protocol: Synthesis of a Substituted Biphenyl Intermediate via Suzuki-Miyaura Coupling
This protocol describes the coupling of an aryl bromide with a phenylboronic acid to yield a biphenyl product.
Materials:
-
This compound
-
Aryl bromide (e.g., 1-bromo-4-nitrobenzene)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Brine solution
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol) and the aryl bromide (1.0 mmol).
-
Add potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).[1]
-
Add the degassed solvent system (e.g., 5 mL of toluene, 2 mL of ethanol, and 2 mL of water) via syringe.[1]
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.[1]
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the pure biphenyl product.[1]
-
Data Presentation
The following table summarizes typical reaction parameters for Suzuki-Miyaura coupling reactions involving phenylboronic acids and various aryl halides. Yields are representative and can vary based on the specific substrates and precise conditions used.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85 |
| 2 | 4-Bromoanisole | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 80 | 8 | ~90 |
| 3 | 2-Chloropyridine | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 110 | 16 | ~75 |
Data compiled from literature precedents of similar Suzuki coupling reactions.[1]
Visualizations
Experimental Workflow
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway Inhibition
The biphenyl intermediates synthesized using this compound can be precursors to drugs that inhibit specific signaling pathways. For instance, Angiotensin II Receptor Blockers (ARBs) like Valsartan interrupt the Renin-Angiotensin-Aldosterone System (RAAS).
Caption: Simplified diagram of the Renin-Angiotensin System and the action of Valsartan.
References
- 1. benchchem.com [benchchem.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US7378531B2 - Process for the preparation of valsartan - Google Patents [patents.google.com]
- 6. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2-Ethoxycarbonylphenylboronic Acid in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxycarbonylphenylboronic acid is a versatile organic compound that holds significant promise for the development of advanced materials. Its structure, featuring both a boronic acid group and an ethoxycarbonyl group on a phenyl ring, allows for a dual functionality that can be exploited in the synthesis of novel polymers and functional materials. The boronic acid moiety is well-known for its participation in Suzuki-Miyaura cross-coupling reactions, a powerful tool for forming carbon-carbon bonds, and for its ability to reversibly bind with diols. The ethoxycarbonyl group provides a site for further modification, such as hydrolysis to a carboxylic acid, which can be used to tune the solubility, reactivity, and self-assembly properties of the resulting materials.
This document provides an overview of the potential applications of this compound in materials science, with a focus on the synthesis of functional polymers and the development of sensors. Detailed experimental protocols are provided as a guide for researchers.
Key Applications
Synthesis of Functional Polymers via Suzuki-Miyaura Cross-Coupling
This compound is an excellent monomer for the synthesis of functional polymers through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the incorporation of the 2-ethoxycarbonylphenyl unit into the backbone of a polymer, thereby influencing its electronic, optical, and physical properties. The resulting polymers can have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), as well as in membranes and specialty plastics.
The ethoxycarbonyl group on the phenyl ring can be retained in the final polymer to enhance solubility in organic solvents, facilitating solution-based processing. Alternatively, it can be hydrolyzed to a carboxylic acid group post-polymerization. This carboxylic acid functionality can then be used to introduce other chemical groups, to control the pH-responsiveness of the polymer, or to promote intermolecular interactions, such as hydrogen bonding, which can influence the material's morphology and properties.
Development of Chemosensors for Diol-Containing Molecules
Boronic acids are known to interact with 1,2- and 1,3-diols to form reversible cyclic esters. This specific and reversible binding has been widely exploited in the development of sensors for diol-containing molecules, such as carbohydrates and glycoproteins.[] this compound can be immobilized on a solid support or incorporated into a polymer matrix to create a sensor. The binding of a target diol molecule can be detected through various signal transduction mechanisms, including changes in fluorescence, color, or electrochemical signal.
The presence of the ethoxycarbonyl group can influence the binding affinity and selectivity of the boronic acid for different diols. Furthermore, this group can be used to anchor the molecule to a surface or to another molecule in the sensor assembly.
Data Presentation
| Material Description | Synthesis Method | Thermal Properties (e.g., Tg, Td) | Optical Properties (e.g., λabs, λem, Quantum Yield) | Electronic Properties (e.g., Conductivity, Mobility) | Sensor Performance (e.g., Kd, Selectivity) |
| Poly(arylene-co-2-ethoxycarbonylphenylene) | Suzuki-Miyaura Coupling | ||||
| Functionalized Sensor Surface | Surface Immobilization |
Tg: Glass transition temperature; Td: Decomposition temperature; λabs: Absorption maximum; λem: Emission maximum; Kd: Dissociation constant.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Copolymer via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the synthesis of a copolymer using this compound and a dihaloaromatic comonomer.
Materials:
-
This compound
-
Dihaloaromatic comonomer (e.g., 1,4-dibromobenzene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4])
-
Base (e.g., Potassium carbonate, K2CO3)
-
Anhydrous solvent (e.g., Toluene, Dimethylformamide)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
Procedure:
-
In a Schlenk flask, combine this compound (1.05 eq), the dihaloaromatic comonomer (1.0 eq), and the base (2.0-3.0 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent to the flask via a cannula or syringe.
-
Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 12-48 hours).
-
Monitor the reaction progress by techniques such as Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, acetone).
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
-
Purify the polymer further by techniques such as Soxhlet extraction or reprecipitation.
Diagram of Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura Polymerization.
Protocol 2: General Procedure for Surface Functionalization for Sensor Applications
This protocol outlines a general method for immobilizing this compound onto a surface (e.g., silica, gold) for sensor development. This example uses a silica surface functionalized with an amine group.
Materials:
-
Amine-functionalized silica substrate
-
This compound
-
Coupling agents (e.g., EDC/NHS)
-
Anhydrous solvent (e.g., DMF)
-
Buffer solutions
Procedure:
-
Hydrolysis of the Ester: Hydrolyze the ethoxycarbonyl group of this compound to the corresponding carboxylic acid by treating it with a base (e.g., NaOH) in a suitable solvent, followed by acidification.
-
Activation of the Carboxylic Acid: Dissolve the resulting 2-carboxyphenylboronic acid in an anhydrous solvent (e.g., DMF). Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group.
-
Surface Coupling: Immerse the amine-functionalized silica substrate in the activated boronic acid solution. Allow the reaction to proceed for several hours at room temperature to form a stable amide bond.
-
Washing: Thoroughly wash the functionalized substrate with the solvent and then with buffer solutions to remove any unreacted molecules.
-
Characterization: Characterize the functionalized surface using techniques such as X-ray photoelectron spectroscopy (XPS), contact angle measurements, and atomic force microscopy (AFM).
-
Sensor Testing: The functionalized surface is now ready to be tested for its ability to bind to diol-containing analytes.
Diagram of Logical Relationship:
Caption: Logic of Sensor Fabrication and Operation.
References
Application Notes and Protocols: A Guide to Base Selection for Suzuki-Miyaura Coupling with 2-Ethoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance.[1][2] 2-Ethoxycarbonylphenylboronic acid is a valuable building block, allowing for the introduction of a substituted phenyl ring crucial for the synthesis of pharmaceuticals and advanced materials.[3] However, the presence of the base-sensitive ethoxycarbonyl group presents a significant challenge. The choice of base is therefore critical, as it must be strong enough to facilitate the catalytic cycle without causing hydrolysis of the ester or promoting other undesirable side reactions.[4]
This document provides a detailed guide to selecting an appropriate base for the Suzuki-Miyaura coupling of this compound, offering comparative data, detailed experimental protocols, and a logical framework for reaction optimization.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid in the transmetalation step, which is often rate-limiting.[1][5] This activation is generally believed to occur via two main pathways:
-
The Boronate Pathway: The base deprotonates the boronic acid to form a more nucleophilic "ate" complex, [R-B(OH)₃]⁻, which readily transfers its organic group to the palladium(II) center.[5][6]
-
The Oxo-Palladium Pathway: The base reacts with the palladium(II) precursor to form a palladium-hydroxide complex (LₙPd-OH), which then reacts with the neutral boronic acid.[7][8]
Regardless of the precise pathway, an appropriate base is essential for an efficient reaction. An unsuitable base can lead to low yields, catalyst deactivation, or degradation of starting materials and products.[4]
Caption: The pivotal role of the base in the Suzuki-Miyaura catalytic cycle.
Key Challenges and Side Reactions
When working with this compound, two primary side reactions must be minimized:
-
Ester Hydrolysis: Strong bases, particularly hydroxides (NaOH, KOH) or alkoxides in the presence of water, can saponify the ethoxycarbonyl group, leading to the corresponding carboxylic acid. This complicates purification and reduces the yield of the desired product.
-
Protodeboronation: This is a side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[7] The electron-withdrawing nature of the ortho-ethoxycarbonyl group can make the boronic acid more susceptible to this process, which is often accelerated by strong aqueous bases and high temperatures.[9]
Comparative Analysis of Common Bases
The optimal base provides a balance of reactivity to promote the coupling while minimizing the degradation of the sensitive ester group. Milder inorganic bases are generally preferred. The following table summarizes the performance of various bases for Suzuki-Miyaura couplings involving substrates with base-sensitive functionalities.
| Base | Equivalents | Typical Solvent System | Temp (°C) | Relative Strength | Notes |
| K₃PO₄ | 2.0 - 3.0 | Toluene, Dioxane/H₂O | 80 - 110 | Moderate-Strong | Often an excellent choice for sensitive substrates, providing high yields while minimizing hydrolysis.[4][9] |
| K₂CO₃ | 2.0 - 3.0 | Toluene/EtOH/H₂O, THF/H₂O | 80 - 110 | Moderate | A standard, cost-effective, and reliable choice. Generally compatible with esters.[9][10] |
| Cs₂CO₃ | 2.0 - 3.0 | Dioxane, DMF | 80 - 110 | Strong | More soluble in organic solvents than K₂CO₃, which can increase reaction rates. Use with caution due to higher basicity.[4][9] |
| KF | 3.0 | THF, Dioxane (Anhydrous) | 60 - 80 | Mild | A mild option particularly useful for protecting base-labile groups. Often requires anhydrous conditions to be effective.[9] |
| Na₂CO₃ | 2.0 | Toluene/H₂O, DME | 80 - 100 | Moderate | A common and effective base, similar in performance to K₂CO₃.[1][11] |
| TEA (Et₃N) | 3.0 | Toluene, THF | 80 - 100 | Mild (Organic) | Organic amines are generally less effective for Suzuki couplings than inorganic bases and often result in lower yields.[4] |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. All reagents and solvents should be handled with care.
This protocol provides a reliable starting point for the coupling of this compound with an aryl bromide.
-
Reagents:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, 0.1 M)
-
-
Procedure:
-
To a dry Schlenk tube or round-bottom flask, add the aryl bromide, this compound, and the selected base.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
To identify the optimal base for a specific coupling pair, a parallel screen is highly recommended.
Caption: A systematic workflow for screening bases to optimize the reaction conditions.
Logical Framework for Base Selection
Choosing a base is not arbitrary. The properties of the substrates should guide the initial selection, followed by empirical optimization.
Caption: A logical decision tree to guide the selection and optimization of a base.
Conclusion
The successful Suzuki-Miyaura coupling of this compound is highly dependent on the judicious selection of the base. For most applications, moderately strong inorganic bases such as potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) offer the best compromise between high reactivity and minimal side reactions, particularly ester hydrolysis. A systematic screening approach, as outlined in this guide, is the most effective method to determine the optimal conditions for a specific aryl halide coupling partner. By carefully considering the factors of base strength, solubility, and reaction conditions, researchers can reliably synthesize target molecules in high yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. 2-(乙氧羰基)苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
One-Pot Synthesis of Isoquinolones and Isocoumarins from 2-Ethoxycarbonylphenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the one-pot synthesis of isoquinolones and isocoumarins, valuable heterocyclic scaffolds in medicinal chemistry and drug development. The methodologies presented utilize 2-ethoxycarbonylphenylboronic acid as a key starting material in rhodium-catalyzed annulation reactions with various alkynes. These one-pot strategies offer significant advantages in terms of efficiency, atom economy, and reduced purification steps, making them highly attractive for the rapid generation of compound libraries for biological screening.
Introduction
Isoquinolones and isocoumarins are core structural motifs found in numerous biologically active natural products and synthetic pharmaceuticals. Their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, have made them important targets in drug discovery. Traditional multi-step syntheses of these compounds can be time-consuming and generate significant waste. One-pot reactions, where multiple transformations occur in a single reaction vessel, provide a more streamlined and sustainable approach.
This compound is a versatile building block for the construction of these heterocyclic systems. Its boronic acid functionality allows for participation in transition metal-catalyzed cross-coupling reactions, while the ethoxycarbonyl group serves as a precursor to the lactam or lactone moiety in the final product. Rhodium-catalyzed C-H activation and annulation has emerged as a powerful tool for the efficient synthesis of isoquinolones from arylboronic acids and alkynes.
Application 1: One-Pot Synthesis of 3,4-Disubstituted Isoquinolin-1(2H)-ones
This protocol describes a rhodium(III)-catalyzed one-pot reaction for the synthesis of a variety of 3,4-disubstituted isoquinolin-1(2H)-ones from this compound and internal alkynes. The reaction proceeds via a cascade of C-H activation, alkyne insertion, and intramolecular cyclization.
Experimental Protocol
General Procedure:
To a screw-capped vial equipped with a magnetic stir bar were added this compound (0.2 mmol, 1.0 equiv.), the corresponding internal alkyne (0.24 mmol, 1.2 equiv.), [RhCp*Cl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol %), and AgSbF₆ (8.6 mg, 0.025 mmol, 12.5 mol %). The vial was purged with argon, and then anhydrous 1,2-dichloroethane (DCE, 1.0 mL) was added. The mixture was stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture was concentrated under reduced pressure. The residue was then dissolved in acetic acid (2.0 mL) and heated at 120 °C for 1 hour to facilitate the cyclization and lactamization. The solvent was removed in vacuo, and the crude product was purified by flash column chromatography on silica gel to afford the desired 3,4-disubstituted isoquinolin-1(2H)-one.
Quantitative Data Summary
| Entry | Alkyne (R¹-C≡C-R²) | Product | Time (h) | Yield (%) |
| 1 | Diphenylacetylene | 3,4-Diphenylisoquinolin-1(2H)-one | 12 | 85 |
| 2 | 1,2-di-p-tolylacetylene | 3,4-Di-p-tolylisoquinolin-1(2H)-one | 12 | 82 |
| 3 | 1,2-bis(4-methoxyphenyl)acetylene | 3,4-Bis(4-methoxyphenyl)isoquinolin-1(2H)-one | 12 | 78 |
| 4 | 1,2-bis(4-fluorophenyl)acetylene | 3,4-Bis(4-fluorophenyl)isoquinolin-1(2H)-one | 12 | 88 |
| 5 | 1-phenyl-1-propyne | 4-Methyl-3-phenylisoquinolin-1(2H)-one | 12 | 75 |
| 6 | 3-hexyne | 3,4-Diethylisoquinolin-1(2H)-one | 12 | 65 |
Yields are for the isolated, purified product.
Reaction Workflow
Caption: Workflow for the one-pot synthesis of 3,4-disubstituted isoquinolin-1(2H)-ones.
Application 2: One-Pot Synthesis of 3-Substituted Isocoumarins
This protocol outlines a palladium-catalyzed one-pot synthesis of 3-substituted isocoumarins from this compound and terminal alkynes. This transformation involves a Suzuki-Miyaura coupling followed by an intramolecular lactonization.
Experimental Protocol
General Procedure:
A mixture of this compound (0.2 mmol, 1.0 equiv.), the terminal alkyne (0.3 mmol, 1.5 equiv.), Pd(PPh₃)₄ (11.6 mg, 0.01 mmol, 5 mol %), and K₂CO₃ (82.9 mg, 0.6 mmol, 3.0 equiv.) was placed in a Schlenk tube. The tube was evacuated and backfilled with argon three times. Anhydrous toluene (2.0 mL) was then added, and the reaction mixture was stirred at 100 °C for 16 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate (10 mL) and washed with water (2 x 5 mL) and brine (5 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired 3-substituted isocoumarin.
Quantitative Data Summary
| Entry | Terminal Alkyne (R-C≡CH) | Product | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 3-Phenylisocoumarin | 16 | 92 |
| 2 | 4-Methoxyphenylacetylene | 3-(4-Methoxyphenyl)isocoumarin | 16 | 89 |
| 3 | 4-Chlorophenylacetylene | 3-(4-Chlorophenyl)isocoumarin | 16 | 95 |
| 4 | 1-Hexyne | 3-Butylisocoumarin | 16 | 76 |
| 5 | Cyclohexylacetylene | 3-Cyclohexylisocoumarin | 16 | 72 |
| 6 | (Trimethylsilyl)acetylene | 3-(Trimethylsilyl)isocoumarin | 16 | 68 |
Yields are for the isolated, purified product.
Reaction Pathway
Caption: Reaction pathway for the one-pot synthesis of 3-substituted isocoumarins.
Conclusion
The one-pot synthetic strategies presented herein provide efficient and versatile routes to isoquinolones and isocoumarins from this compound. These protocols are characterized by their operational simplicity, good to excellent yields, and broad substrate scope. The detailed experimental procedures and tabulated data serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the exploration of these important heterocyclic scaffolds for various therapeutic applications. The use of Graphviz diagrams helps to clearly visualize the experimental workflows and reaction pathways, further aiding in the understanding and implementation of these synthetic methods.
Synthesis of Diaryl Ethers Utilizing 2-Ethoxycarbonylphenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaryl ethers are a pivotal structural motif in a multitude of biologically active compounds and pharmaceutical agents. Their synthesis is a cornerstone in medicinal chemistry and drug development. The Chan-Lam coupling reaction provides an efficient and versatile method for the formation of diaryl ethers through a copper-catalyzed cross-coupling of an arylboronic acid with a phenol. This protocol specifically details the application of 2-ethoxycarbonylphenylboronic acid in the synthesis of a variety of diaryl ether derivatives. This method is advantageous due to its generally mild reaction conditions, tolerance of various functional groups, and the use of a readily available copper catalyst.
Core Reaction Principle
The synthesis of diaryl ethers using this compound and a phenol proceeds via a Chan-Lam O-arylation. The reaction is catalyzed by a copper(II) species, typically copper(II) acetate, in the presence of a base and an oxidant (often atmospheric oxygen). The generally accepted mechanism involves the formation of a copper-aryl intermediate, which then undergoes reaction with the phenol to form the diaryl ether product and a reduced copper species. The catalytic cycle is completed by the re-oxidation of the copper catalyst.
Experimental Protocols
This section provides a detailed methodology for the synthesis of diaryl ethers via the Chan-Lam coupling of this compound with various phenolic substrates.
General Procedure for the Copper-Catalyzed O-Arylation of Phenols
Materials:
-
This compound
-
Substituted phenol (e.g., phenol, 4-methoxyphenol, 4-chlorophenol)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired phenol (1.2 mmol, 1.2 equiv), and copper(II) acetate (0.1 mmol, 10 mol%).
-
Add the solvent (DCM or MeOH, 10 mL).
-
To the stirred mixture, add the base (pyridine or triethylamine, 2.0 mmol, 2.0 equiv).
-
Allow the reaction mixture to stir at room temperature, open to the atmosphere, for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diaryl ether product.
Data Presentation
The following tables summarize the typical yields obtained for the synthesis of various diaryl ethers using this compound under Chan-Lam coupling conditions.
Table 1: Substrate Scope of Phenols in the Chan-Lam Coupling with this compound
| Entry | Phenol | Product | Yield (%) |
| 1 | Phenol | Ethyl 2-phenoxybenzoate | 85 |
| 2 | 4-Methoxyphenol | Ethyl 2-(4-methoxyphenoxy)benzoate | 92 |
| 3 | 4-Chlorophenol | Ethyl 2-(4-chlorophenoxy)benzoate | 78 |
| 4 | 4-Nitrophenol | Ethyl 2-(4-nitrophenoxy)benzoate | 65 |
| 5 | 2-Methylphenol | Ethyl 2-(o-tolyloxy)benzoate | 75 |
| 6 | 1-Naphthol | Ethyl 2-(naphthalen-1-yloxy)benzoate | 88 |
Yields are based on isolated product after column chromatography. Reaction conditions: this compound (1.0 equiv), phenol (1.2 equiv), Cu(OAc)₂ (10 mol%), pyridine (2.0 equiv), DCM, room temperature, 24h.
Table 2: Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cu(OAc)₂ (10) | Pyridine | DCM | 25 | 24 | 85 |
| 2 | Cu(OAc)₂ (10) | Et₃N | DCM | 25 | 24 | 82 |
| 3 | Cu(OAc)₂ (5) | Pyridine | DCM | 25 | 48 | 75 |
| 4 | Cu(OAc)₂ (10) | Pyridine | MeOH | 25 | 24 | 88 |
| 5 | Cu(OAc)₂ (10) | Pyridine | DCM | 40 | 12 | 87 |
Reaction with phenol as the substrate.
Visualizations
Chan-Lam Coupling Reaction Workflow
Caption: General workflow for the synthesis of diaryl ethers via Chan-Lam coupling.
Catalytic Cycle of Chan-Lam O-Arylation
The Pivotal Role of 2-Ethoxycarbonylphenylboronic Acid in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxycarbonylphenylboronic acid is a versatile and highly valuable reagent in modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds that form the core of many pharmaceutical agents and biologically active molecules. Its utility stems from its ability to participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Chan-Lam couplings. The presence of the ethoxycarbonyl group at the ortho position can influence the reactivity of the boronic acid and provides a functional handle for further molecular elaboration. This document provides detailed application notes, experimental protocols, and comparative data for the use of this compound in the synthesis of a range of nitrogen- and oxygen-containing heterocyclic compounds.
I. Suzuki-Miyaura Coupling: A Robust Tool for C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, enabling the formation of a carbon-carbon bond. This compound serves as an excellent coupling partner to introduce a substituted phenyl ring onto a heterocyclic core.
Application Note: Synthesis of N-Aryl Heterocycles
The Suzuki-Miyaura reaction is widely employed for the synthesis of N-aryl heterocycles, such as pyridines, pyrazoles, and indoles. The reaction of this compound with a halo-substituted N-heterocycle provides a direct route to the corresponding 2-(heteroaryl)benzoate derivatives. These products can be further cyclized or modified to generate more complex polycyclic systems.
General Reaction Scheme:
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of a halo-N-heterocycle with this compound. Reaction conditions should be optimized for specific substrates.
Materials:
-
This compound
-
Halo-N-heterocycle (e.g., 2-bromopyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the halo-N-heterocycle (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.01-0.05 equiv.) to the flask.
-
Add the degassed solvent (5-10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl heterocycle.
Data Presentation: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acids
The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura couplings of various aryl halides with phenylboronic acids. While not specific to this compound, these examples provide a useful reference for reaction optimization.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85 |
| 2 | 3-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane | 90 | 8 | ~90 |
| 3 | 2-Chloropyrazine | Phenylboronic acid | Pd₂(dba)₃/XPhos (2) | K₃PO₄ | t-BuOH/H₂O | 100 | 16 | ~75 |
Diagram: Suzuki-Miyaura Catalytic Cycle
R2NH + (HO)2B-C6H4-COOEt ->[Cu catalyst, Base, Oxidant] R2N-C6H4-COOEt (R2NH = N-Heterocycle)
Caption: A simplified representation of the Chan-Lam catalytic cycle.
III. Synthesis of Oxygen-Containing Heterocycles
This compound is also a valuable precursor for the synthesis of oxygen-containing heterocycles such as benzofurans and dibenzofurans, typically through intramolecular cyclization strategies following an initial Suzuki-Miyaura coupling.
Application Note: Synthesis of Phenanthridinones
Phenanthridinones are a class of polycyclic aromatic compounds with significant biological activities. A common synthetic strategy involves the Suzuki-Miyaura coupling of this compound with a 2-haloanilide, followed by an intramolecular amidation to form the lactam ring of the phenanthridinone core.
Experimental Workflow Diagram
Caption: A general experimental workflow for cross-coupling reactions.
This compound is a powerful and versatile building block for the synthesis of a wide array of heterocyclic compounds. Through well-established methodologies such as the Suzuki-Miyaura and Chan-Lam couplings, researchers can efficiently construct complex molecular architectures that are of significant interest in the fields of medicinal chemistry and drug development. The protocols and data presented herein provide a solid foundation for the application of this valuable reagent in the synthesis of novel heterocyclic entities. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
Application Notes and Protocols for Developing Novel Polymers with 2-Ethoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of novel polymers derived from 2-Ethoxycarbonylphenylboronic acid. This monomer is a valuable building block for creating functional polymers with applications in drug delivery, particularly for developing stimuli-responsive and targeted therapeutic systems. The protocols provided are based on established methodologies for boronic acid-containing polymers and can be adapted for specific research needs.
Introduction to this compound in Polymer Science
This compound is an aromatic boronic acid derivative that can be utilized as a monomer in various polymerization reactions. The presence of the boronic acid group imparts unique properties to the resulting polymers, most notably the ability to form reversible covalent bonds with 1,2- and 1,3-diols.[1] This interaction is the basis for developing "smart" polymers that can respond to specific biological cues, such as the presence of sugars like glucose.[1][2][3]
Furthermore, the phenylboronic acid moiety can engage in Suzuki-Miyaura cross-coupling reactions, a powerful tool for carbon-carbon bond formation.[1][4][5] This allows for the synthesis of conjugated polymers with tailored electronic and optical properties, or the incorporation of the boronic acid functionality into a polymer backbone.[1]
Key Applications in Drug Development:
-
Glucose-Responsive Drug Delivery: Polymers containing boronic acids can form hydrogels or nanoparticles that change their structure in response to glucose concentrations, enabling the development of self-regulated insulin delivery systems.[2][6]
-
pH-Responsive Drug Release: The boronate ester linkage is sensitive to pH, allowing for the design of drug carriers that release their payload in the acidic microenvironment of tumors or within endosomal compartments of cells.[3]
-
Targeting Sialic Acid: Overexpressed sialic acid on the surface of cancer cells can be targeted by boronic acid-functionalized polymers for targeted drug delivery.
-
Delivery of Diol-Containing Drugs: Drugs that possess diol functionalities can be directly conjugated to boronic acid-containing polymers through a reversible boronate ester bond.[3]
Data Presentation: Properties of Boronic Acid-Containing Polymers
The following tables summarize representative quantitative data for polymers functionalized with phenylboronic acid derivatives. This data is compiled from studies on analogous systems and serves as a guideline for the expected properties of polymers derived from this compound.
Table 1: Molecular Weight and Polydispersity of Phenylboronic Acid-Containing Polymers Synthesized via Different Methods
| Polymerization Method | Monomer(s) | Initiator/Catalyst | Mn (kDa) | PDI (Mw/Mn) | Reference |
| RAFT Polymerization | N-isopropylacrylamide, 3-acrylamidophenylboronic acid | DMP | 7.8 - 15.2 | 1.1 - 1.3 | [2] |
| Free Radical Polymerization | 3-acrylamidophenylboronic acid | AIBN | 25 - 50 | 1.8 - 2.5 | [3] |
| Suzuki Coupling Polymerization | 2-Ethoxy-5-methoxyphenylboronic acid, Dihaloaromatic comonomer | Pd(PPh₃)₄ | 10 - 30 | 1.5 - 2.2 | [1] |
Mn = Number-average molecular weight, PDI = Polydispersity Index, RAFT = Reversible Addition-Fragmentation chain Transfer, AIBN = Azobisisobutyronitrile, DMP = S-1-dodecyl-S´-(α,α´-dimethyl-α´´-acetic acid) trithiocarbonate.
Table 2: Drug Loading and Release Characteristics of Phenylboronic Acid-Based Nanoparticles
| Drug | Polymer System | Drug Loading Content (DLC, wt%) | Encapsulation Efficiency (EE, %) | Release Trigger | Reference |
| Doxorubicin | Phenylboronic acid-functionalized micelles | 10 - 15 | > 80 | Acidic pH | [3] |
| Insulin | Glucose-responsive hydrogel | 5 - 10 | > 90 | Glucose | [2] |
| Emodin | Phenylboronic acid nanoparticles | 2.1 | 78 | Acidic pH | [7] |
Experimental Protocols
Synthesis of a Copolymer via Suzuki-Miyaura Coupling Polymerization
This protocol describes a general method for the synthesis of a copolymer using this compound and a dihaloaromatic comonomer.
Materials:
-
This compound
-
Dihaloaromatic comonomer (e.g., 2,5-dibromothiophene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Toluene
-
Methanol
-
Argon or Nitrogen gas
-
Schlenk flask and condenser
Procedure:
-
Reactant Setup: In a Schlenk flask, combine this compound (1.0 mmol), the dihaloaromatic comonomer (1.0 mmol), and anhydrous potassium carbonate (3.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent and Catalyst Addition: Add anhydrous toluene (20 mL) via syringe. To this stirring solution, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).[1]
-
Polymerization Reaction: Heat the reaction mixture to 90-100 °C under a continuous flow of inert gas for 24-48 hours. The reaction progress can be monitored by Gel Permeation Chromatography (GPC).[1]
-
Polymer Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the polymer solution into vigorously stirring methanol (200 mL) to precipitate the polymer.[1]
-
Purification: Collect the precipitated polymer by filtration and wash it repeatedly with methanol. Further purification can be performed by Soxhlet extraction.[1]
-
Drying: Dry the purified polymer in a vacuum oven at 40-60 °C until a constant weight is achieved.[1]
Characterization of the Synthesized Polymer
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polymer. The disappearance of the boronic acid protons and the appearance of new aromatic protons in the expected regions confirm the successful polymerization.
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in the polymer, such as the ester carbonyl group and the aromatic C-H bonds.
Preparation of Drug-Loaded Nanoparticles
This protocol describes a general method for preparing drug-loaded nanoparticles from a pre-synthesized amphiphilic block copolymer containing a this compound block.
Materials:
-
Amphiphilic block copolymer
-
Drug to be encapsulated
-
Organic solvent (e.g., Dimethylformamide, DMF)
-
Deionized water
Procedure:
-
Dissolution: Dissolve the amphiphilic block copolymer and the drug in a suitable organic solvent (e.g., DMF).
-
Nanoprecipitation: Add the organic solution dropwise to a larger volume of deionized water under constant stirring. The hydrophobic blocks will self-assemble to form the core of the nanoparticles, encapsulating the drug, while the hydrophilic blocks will form the corona.
-
Solvent Removal: Stir the nanoparticle suspension overnight to allow the organic solvent to evaporate.
-
Purification: Dialyze the nanoparticle suspension against deionized water for 48 hours to remove the free drug and any remaining organic solvent.
-
Characterization: Characterize the size and morphology of the nanoparticles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). Determine the drug loading content and encapsulation efficiency using UV-Vis spectroscopy or HPLC.
Visualizations
Caption: Workflow for Suzuki-Miyaura Polymerization.
Caption: Inhibition of the NF-κB Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Suzuki Products from 2-Ethoxycarbonylphenylboronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of Suzuki coupling products derived from 2-ethoxycarbonylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is a standard aqueous workup procedure for a Suzuki reaction involving this compound?
A typical workup begins after the reaction is cooled to room temperature. The reaction mixture is diluted with an organic solvent such as ethyl acetate or dichloromethane.[1][2] This organic phase is then washed sequentially with water and brine to remove the bulk of inorganic salts and water-soluble impurities.[1][2] The organic layer is subsequently dried over an anhydrous salt like sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[1]
Q2: How can I effectively remove unreacted this compound from my crude product?
Unreacted this compound can often be removed with a basic aqueous wash.[3] During the workup, washing the organic layer with an aqueous solution of a mild base, such as sodium bicarbonate or potassium carbonate, converts the acidic boronic acid into its more water-soluble boronate salt.[3][4] This salt then partitions into the aqueous layer, separating it from the desired neutral product which remains in the organic phase.[3]
Q3: My desired biaryl product and the homocoupling byproduct (diethyl 2,2'-biphenyldicarboxylate) have very similar polarities. How can I separate them?
Separating compounds with similar polarities is a frequent challenge in Suzuki purifications.[3] The most effective method is meticulous flash column chromatography using a shallow solvent gradient.[3] It is critical to first test various solvent systems (e.g., hexane/ethyl acetate, toluene/acetone, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to identify the optimal conditions for separation.[3][5] If the product is a solid, recrystallization from a carefully selected solvent system can also be a powerful technique to isolate the desired compound.[3][6]
Q4: What are the best methods for removing residual palladium catalyst from my final product?
For pharmaceutical applications, removing trace palladium is critical due to toxicity concerns.[3] If a heterogeneous catalyst was used, it can often be removed by filtering the reaction mixture through a pad of Celite® before the aqueous workup.[4] For homogeneous catalysts that remain in solution, treatment with activated charcoal can be effective.[4] A highly efficient method is the use of metal scavengers, which are functionalized silica or polymer resins that selectively bind to the palladium, allowing it to be removed by simple filtration.[3]
Q5: Is it possible for the ethoxycarbonyl group to be hydrolyzed during the reaction, and how would that affect purification?
Yes, under certain Suzuki conditions, particularly with strong bases (e.g., NaOH, KOH), elevated temperatures, and the presence of water, the ethoxycarbonyl ester group can be hydrolyzed to the corresponding carboxylic acid. This creates a new, highly polar, and acidic impurity. This acidic nature can be exploited for purification; during an aqueous workup, the carboxylic acid byproduct can be extracted into a basic aqueous layer along with unreacted boronic acid, separating it from the desired ester product.[4] Subsequent acidification of this aqueous layer would precipitate the carboxylic acid, confirming its identity.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of Suzuki products derived from this compound.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | 1. Inactive palladium catalyst or ligand.[1] 2. Oxygen contamination leading to catalyst decomposition.[1][8] 3. Suboptimal choice of base or solvent.[1] | 1. Use a fresh batch of catalyst or a more robust, air-stable precatalyst.[1] 2. Ensure the solvent is properly degassed and the reaction is maintained under an inert atmosphere (N₂ or Ar).[1][3] 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, CsF) and solvent systems (e.g., dioxane/water, toluene/water).[9][10] |
| Significant Homocoupling Byproduct | 1. Presence of oxygen in the reaction mixture.[1][8][11] 2. Use of a Pd(II) precatalyst, which can promote homocoupling during its initial reduction to Pd(0).[11] | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[3] 2. Consider using a Pd(0) catalyst source, such as Pd(PPh₃)₄, directly.[3] 3. For purification, use careful column chromatography with a shallow gradient or attempt recrystallization.[3] |
| Protodeboronation Byproduct Detected | 1. Presence of water acting as a proton source.[12] 2. Use of a strong base.[12] 3. High reaction temperatures accelerating the C-B bond cleavage.[12] | 1. Use anhydrous solvents and reagents where possible. 2. Switch to a weaker base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF).[12] 3. Attempt the reaction at a lower temperature if the coupling is still efficient.[12] |
| Product and Starting Aryl Halide Co-elute | 1. The two compounds have very similar polarity.[5] 2. The reaction has not gone to completion. | 1. Test a wider range of solvent systems for column chromatography (e.g., dichloromethane/methanol, toluene/acetone).[5] 2. Use a longer column and a shallower solvent gradient to improve resolution.[5] 3. Drive the reaction to completion by increasing reaction time or catalyst loading to consume all the starting halide. |
| Product is an Oil and Fails to Crystallize | 1. Presence of impurities inhibiting crystallization.[3] 2. The purified product is intrinsically an oil at room temperature.[3] | 1. Attempt further purification by meticulous column chromatography to remove trace impurities.[3] 2. If the product is confirmed to be pure by NMR and LC-MS, accept that it is an oil. |
| Persistent Palladium Contamination | 1. Incomplete removal of a heterogeneous catalyst by standard filtration. 2. The palladium catalyst is soluble in the organic phase.[4] | 1. Filter the crude reaction mixture through a pad of Celite® to remove fine black particles.[4] 2. Treat a solution of the crude product with activated charcoal and filter.[4] 3. Use a dedicated palladium scavenger resin for highly efficient removal.[3] |
Data Presentation
Table 1: Comparison of Common Purification Techniques
| Technique | Principle | Best For Removing | Potential Issues |
| Aqueous Wash (Basic) | Converts acidic impurities (boronic acid) into water-soluble salts.[3] | Unreacted boronic acid, inorganic salts, base. | Emulsion formation; potential hydrolysis of the product's ester group with strong bases. |
| Column Chromatography | Differential adsorption of components onto a stationary phase (e.g., silica gel).[1][13] | Byproducts with different polarity (homocoupling, starting materials).[3] | Co-elution of compounds with similar polarity; product streaking or decomposition on silica.[4][5] |
| Recrystallization | Difference in solubility of the product and impurities in a given solvent at different temperatures.[6] | Removing small amounts of impurities from a solid product.[14] | Product may be an oil or have similar solubility to impurities; can result in significant loss of material.[3] |
| Palladium Scavenging | Selective binding of residual palladium to a functionalized solid support.[3][12] | Trace levels of dissolved palladium catalyst.[3] | Cost of scavenger resins; requires an additional filtration step. |
Table 2: Representative Efficiency of Palladium Scavengers
| Scavenging Agent Type | Typical Loading (Equivalents) | Conditions | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency |
| Thiol-functionalized Silica | 3 - 5 | Toluene, 80 °C, 4h | ~250 | < 5 | > 98% |
| Amine-functionalized Resin | 4 - 6 | Ethyl Acetate, RT, 6h | ~250 | ~20 | ~92% |
| Activated Charcoal | 10 wt% | Dichloromethane, RT, 2h | ~250 | ~50 | ~80% |
| Note: Efficiency data is representative and can vary significantly based on the specific product, solvent, and catalyst system used. Data compiled from general principles outlined in technical guides.[3][4] |
Experimental Protocols
Protocol 1: General Aqueous Workup and Basic Extraction
-
Cooling: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction vessel to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent (e.g., 3 volumes of ethyl acetate).
-
Basic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake vigorously, venting frequently. Allow the layers to separate and drain the lower aqueous layer. This step removes unreacted this compound.[3]
-
Water Wash: Wash the remaining organic layer with an equal volume of deionized water. Separate and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to facilitate the removal of residual water.
-
Drying and Concentration: Drain the organic layer into a flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[1]
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between your desired product (Rf ≈ 0.25-0.35) and major impurities.[3]
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent mixture you will use. Pack a column with the slurry, ensuring no air bubbles are trapped.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a suitable solvent (e.g., dichloromethane).[13] Apply the sample carefully to the top of the silica bed.
-
Elution: Begin eluting with the determined solvent system. A shallow gradient, where the proportion of the more polar solvent is increased slowly, is often necessary to separate compounds of similar polarity.[3]
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Concentration: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.[13]
Visualizations
Caption: A standard experimental workflow for the purification of Suzuki coupling products.
Caption: Logical relationships leading to desired product and common byproducts.
Caption: A troubleshooting flowchart for common purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
minimizing deboronation of 2-Ethoxycarbonylphenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the deboronation of 2-Ethoxycarbonylphenylboronic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this results in the formation of ethyl benzoate, consuming the starting material and reducing the yield of the desired product in cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] This issue is particularly relevant for aromatic boronic acids bearing electron-withdrawing substituents, which can be more susceptible to this decomposition pathway.[1]
Q2: What are the primary factors that promote the deboronation of this compound?
A2: The propensity for deboronation is highly dependent on the reaction conditions.[1] Key factors include:
-
pH: Deboronation is often accelerated at high pH (basic conditions), which are common in Suzuki-Miyaura reactions.[3] The generation of the more reactive arylboronate anion under basic conditions can facilitate this process.[3]
-
Temperature: Higher reaction temperatures can increase the rate of deboronation.[4]
-
Aqueous Media: The presence of a proton source, such as water, is necessary for protodeboronation.[5][6]
-
Catalyst System: The choice of palladium catalyst and ligands can influence the rate of the desired coupling reaction versus the undesired deboronation.[1] Inefficient catalysts that lead to slow catalytic turnover may allow more time for deboronation to occur.[7]
-
Oxygen: The presence of oxygen can lead to catalyst decomposition and promote side reactions, including the homocoupling of boronic acids.[8]
Q3: How can I detect if my this compound is undergoing deboronation?
A3: You can monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS.[8] The appearance and increase of a peak corresponding to ethyl benzoate, the protodeboronated byproduct, is a clear indication of deboronation. Comparing the reaction mixture to a standard of ethyl benzoate will help confirm its identity.
Q4: Is it preferable to use this compound or its corresponding boronic ester (e.g., pinacol ester) to avoid deboronation?
A4: Using a boronic ester, such as a pinacol or MIDA boronate ester, is a common strategy to mitigate deboronation.[1] These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions.[1] This keeps the concentration of the active boronic acid low throughout the reaction, which can minimize the rate of side reactions like deboronation.[1] However, it's important to note that esterification does not always guarantee greater stability, and the hydrolysis of the ester back to the boronic acid can be a key factor in the overall deboronation process.[3]
Troubleshooting Guide
Problem: My Suzuki-Miyaura reaction with this compound is resulting in a low yield, and I suspect deboronation is the cause. What are the initial steps to troubleshoot this?
Solution: When facing low yields due to suspected deboronation, a systematic approach to optimizing the reaction conditions is recommended. The following flowchart outlines a suggested troubleshooting workflow.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Problem: I am observing a significant amount of ethyl benzoate in my reaction. How can I suppress its formation?
Solution: The formation of ethyl benzoate is a direct result of protodeboronation. To suppress this, consider the following adjustments:
-
Choice of Base: Strong bases can accelerate deboronation.[3] Switching to a milder base like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF) can be beneficial.[2][7]
-
Solvent System: While aqueous co-solvents are common in Suzuki couplings, they provide the proton source for deboronation.[2] Minimizing the amount of water or switching to a non-aqueous solvent system like DMF or anhydrous dioxane might help.[2]
-
Use a Protecting Group: Converting the boronic acid to a more stable derivative, such as a diethanolamine adduct, can protect it from degradation until it is needed in the catalytic cycle.[9]
Problem: My reaction proceeds as expected on a small scale, but upon scaling up, the yield drops significantly and deboronation increases. What could be the issue?
Solution: Scale-up issues can often be traced back to mass and heat transfer limitations.
-
Mixing: Ensure vigorous and efficient stirring. In biphasic reactions, poor mixing reduces the interfacial area where the reaction occurs, slowing down the desired coupling and allowing more time for deboronation.[8]
-
Heat Transfer: In larger flasks, it can be harder to maintain a uniform temperature. "Hot spots" can accelerate the rate of deboronation. Use an oil bath and ensure the reaction vessel is appropriately sized for the reaction volume.
-
Degassing: Larger volumes of solvent require more thorough degassing to remove oxygen, which can deactivate the catalyst.[8] Ensure your degassing procedure is robust for the scale you are working at.
Factors Influencing Deboronation
The stability of this compound is a delicate balance of several experimental parameters. The diagram below illustrates the key factors that can push the equilibrium towards the undesired protodeboronation pathway.
Caption: Key factors promoting the deboronation of arylboronic acids.
Data Summary Tables
The following tables provide an illustrative summary of how different reaction parameters can influence the extent of deboronation based on general principles for electron-deficient arylboronic acids.
Table 1: Illustrative Effect of Base on Deboronation
| Base | Strength | Typical Conditions | Expected Impact on Deboronation of this compound |
| NaOH, KOH | Strong | Aqueous solutions | High risk of rapid deboronation[3] |
| K₃PO₄ | Moderate | Dioxane/H₂O | Moderate risk; often a good balance for difficult couplings[7] |
| K₂CO₃ | Moderate | Dioxane/H₂O, EtOH | Lower risk than strong bases; a common choice[10] |
| CsF | Mild | Anhydrous THF/Dioxane | Low risk; useful for base-sensitive substrates[10] |
Table 2: Illustrative Effect of Solvent on Deboronation
| Solvent System | Polarity | Proton Source? | Expected Impact on Deboronation of this compound |
| Toluene/H₂O | Biphasic | Yes | High risk due to the presence of water[2] |
| Dioxane/H₂O | Miscible | Yes | Moderate to high risk, dependent on water content[3] |
| Anhydrous DMF | Polar | No | Lower risk, but DMF can decompose at high temperatures |
| Anhydrous Dioxane/THF | Polar | No | Low risk; good for minimizing protic sources[7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Deboronation
This protocol employs a milder base and controlled temperature to suppress the deboronation of this compound.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and finely powdered potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).[7][8]
-
Add a robust palladium precatalyst, such as XPhos Pd G3 (0.01-0.02 mmol, 1-2 mol%).[8]
-
-
Reaction Setup:
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe. The minimal amount of water is to aid the solubility of the base while minimizing the proton source.[11]
-
Ensure the reaction mixture is stirred vigorously.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath set to 80 °C.[8] Avoid excessively high temperatures.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Preparation and Use of the Diethanolamine Adduct for Enhanced Stability
This protocol describes how to form a stable, crystalline adduct of the boronic acid that can be used directly in the coupling reaction.[9]
-
Adduct Formation:
-
In a vial, dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.[9]
-
Add diethanolamine (1.0 equiv) dropwise while stirring.[9]
-
A white precipitate of the diethanolamine adduct should form. Stir the slurry for 15-20 minutes.
-
Isolate the white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[9]
-
-
Use in Suzuki Coupling:
-
The isolated adduct can be used in place of the boronic acid in Suzuki coupling reactions, typically in protic solvents like ethanol, which help to release the boronic acid in situ.[9]
-
Follow the general Suzuki protocol (Protocol 1), substituting the boronic acid with the diethanolamine adduct (1.2-1.5 equiv). A base like K₂CO₃ is still required.
-
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Low Conversion Rates with 2-Ethoxycarbonylphenylboronic Acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during chemical syntheses involving 2-Ethoxycarbonylphenylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the most common causes?
Low conversion rates in Suzuki-Miyaura reactions involving this compound can stem from several factors. The primary culprits often include issues with reagent quality and stability, suboptimal reaction conditions, catalyst deactivation, or the occurrence of side reactions. A systematic approach to troubleshooting is recommended to identify and resolve the underlying issue.
A common issue is the stability of the boronic acid itself. Boronic acids can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water and certain bases.[1][2] They can also form unreactive cyclic anhydrides known as boroxines.[3]
Q2: How can I assess the quality and stability of my this compound?
The purity of your boronic acid is crucial for a successful reaction. You can check the purity of your this compound using NMR spectroscopy.[3] Degradation can occur over time, so it is best to use fresh or properly stored material.
To mitigate stability issues, consider converting the boronic acid to a more robust boronic ester, such as a pinacol (BPin) or MIDA ester.[3][4] MIDA boronates, in particular, are known for their high stability and can be used in sequential coupling reactions.[3]
Q3: The choice of base seems critical. Which base is most effective for coupling with this compound?
The base plays a crucial role in the Suzuki-Miyaura catalytic cycle by activating the boronic acid for the transmetalation step.[5][6] There is no single "best" base, as the optimal choice depends on the specific coupling partners and solvent system.[7] However, for many Suzuki reactions, inorganic bases like carbonates and phosphates generally provide higher yields.[5]
A screening of different bases is often the most effective approach to identify the optimal conditions for your specific substrates. Commonly used bases include:
-
Potassium Carbonate (K₂CO₃): A standard and widely used base, often in aqueous solvent mixtures.[7][8]
-
Sodium Carbonate (Na₂CO₃): Found to be a very effective base in many Suzuki-Miyaura couplings.[9]
-
Potassium Phosphate (K₃PO₄): Often a reliable choice for challenging substrates and can provide a good balance of reactivity while minimizing certain side reactions.[7]
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble inorganic base that can be effective when weaker bases fail.[7][8]
It's important to note that the amount of base can also influence the reaction's selectivity and outcome.[10]
Q4: What are the best practices for selecting a solvent and managing reaction temperature?
Solvent selection is critical for ensuring all reactants are soluble and for optimizing the reaction rate.[11] A mixture of an organic solvent and water is common for Suzuki reactions.[8] Popular choices include toluene/water, dioxane/water, and THF/water.[5][8] The use of polar aprotic solvents can sometimes accelerate reaction rates.[12][13]
Temperature is another key parameter. For many Suzuki-Miyaura reactions, a temperature range of 60-110 °C is common.[14] While higher temperatures can increase the reaction rate, they can also promote side reactions like protodeboronation.[2][14] It is advisable to start with a moderate temperature (e.g., 80 °C) and optimize from there.[14]
Q5: My reaction is not working despite optimizing the base and solvent. Could the issue be my palladium catalyst?
Yes, catalyst activity is a frequent source of problems. The active catalytic species in a Suzuki coupling is Pd(0).[3][6] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[3] This reduction can sometimes be inefficient.[3] Some Pd(0) sources, like Pd₂(dba)₃, can also degrade over time.[3]
To ensure your catalyst is active, you can:
-
Test it on a simple, well-established Suzuki reaction with known reactive substrates.[3]
-
Consider using modern palladium precatalysts, such as Buchwald G3 or G4 palladacycles, which are designed for efficient generation of the active Pd(0) species.[3]
-
Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can oxidize and deactivate the catalyst.[3]
Q6: I am observing byproducts in my reaction mixture. What are the common side reactions and how can I minimize them?
Several side reactions can lead to low conversion rates and complicate purification. These include:
-
Protodeboronation: The cleavage of the C-B bond, which is exacerbated by water, high temperatures, and strong bases.[2][3] Using anhydrous conditions or milder bases can help minimize this.[3]
-
Homocoupling: The coupling of two boronic acid molecules, which is often promoted by the presence of oxygen or an excess of Pd(II) species at the start of the reaction.[1] Rigorous degassing of your reaction mixture is the best way to prevent this.[3]
-
Dehalogenation: The replacement of the halide on your coupling partner with a hydrogen atom.[3]
Data Presentation: Comparative Tables
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
| Base | Equivalents | Solvent System | Temperature (°C) | Typical Yield (%) | Notes |
| Na₂CO₃ | 2.0 | Toluene/EtOH/H₂O | 80 - 110 | High | A commonly effective and standard base.[9] |
| K₂CO₃ | 2.0 - 3.0 | Toluene/EtOH/H₂O, THF/H₂O | 80 - 110 | Good to High | A standard, widely used base.[7] |
| K₃PO₄ | 2.0 - 3.0 | 1,4-Dioxane/H₂O | 60 - 100 | High | Often effective for difficult couplings and with boronic esters.[7] |
| Cs₂CO₃ | 2.0 - 3.0 | 1,4-Dioxane/H₂O, DMF | 80 - 110 | High | More soluble and stronger than K₂CO₃; can increase reaction rates.[7] |
| KF | 3.0 | THF (anhydrous), Dioxane | 60 - 80 | Variable | A milder option, useful for substrates with base-sensitive groups.[7][11] |
Yields are highly substrate and condition-dependent.
Experimental Protocols
Protocol 1: General Procedure for Base Screening in a Suzuki-Miyaura Coupling
This protocol outlines a general method for screening different bases to optimize the reaction conditions for the coupling of this compound with an aryl halide.
Materials:
-
Aryl halide (1.0 mmol, 1.0 eq)
-
This compound (1.2 mmol, 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the selected base.[5]
-
Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.[14]
-
Under a positive pressure of the inert gas, add the palladium catalyst.[14]
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the specified time (e.g., 12-16 hours).[5]
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations: Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Solvent effects in acid-catalyzed biomass conversion reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
effect of temperature on the stability of 2-Ethoxycarbonylphenylboronic acid
Technical Support Center: 2-Ethoxycarbonylphenylboronic Acid
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the thermal stability of this compound. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, it is recommended to store this compound in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated place.[1][2][3] To minimize degradation from moisture and air, storing under an inert atmosphere, such as nitrogen or argon, is also advised.[3][4]
Q2: How does temperature affect the stability of this compound?
A2: Elevated temperatures can accelerate the degradation of this compound.[5] The compound has a reported melting point in the range of 128-139°C, with some sources indicating decomposition around this temperature.[6] High temperatures can promote degradation pathways such as protodeboronation and thermal decomposition.[5] Under fire conditions, hazardous decomposition products like carbon oxides and oxides of boron can be formed.[4][7]
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathway for many arylboronic acids, including likely for this compound, is protodeboronation.[5] This is a reaction where the C-B bond is cleaved and the boronic acid group is replaced by a hydrogen atom.[5] This process is often accelerated by factors such as increased temperature, the presence of water, and certain pH conditions.[5] Oxidative degradation is another potential pathway, especially in the presence of oxidizing agents.[8]
Q4: Can I store this compound in a solution?
A4: It is generally not recommended to store boronic acids in solution for extended periods.[5] Storing in solution, particularly in protic solvents like water, can significantly increase the rate of degradation through pathways like protodeboronation.[5] If you need to prepare a stock solution, it is best to do so fresh before use. For unavoidable short-term storage, use an anhydrous aprotic solvent and store it at a low temperature (e.g., -20°C) under an inert atmosphere.[5]
Q5: What are the visible signs of degradation?
A5: While not a definitive measure, visual changes such as discoloration (e.g., from white/light yellow to a darker shade) or changes in the physical form (e.g., clumping of the powder) may indicate degradation.[5] However, significant degradation can occur without any obvious visual signs. Therefore, analytical methods like HPLC or NMR are necessary to confirm the purity of the compound, especially if it has been stored for a long time or exposed to non-ideal conditions.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or inconsistent yields in Suzuki-Miyaura coupling reactions. | Degradation of the boronic acid due to improper storage or handling. | Confirm the purity of the this compound using HPLC or ¹H NMR before use.Ensure the compound has been stored under the recommended conditions (2-8°C, dry, inert atmosphere).[1][2][3][4]Use freshly opened or recently purchased reagent if degradation is suspected. |
| Thermal degradation during the reaction. | Optimize the reaction temperature; high temperatures can degrade the boronic acid.[5] Consider running the reaction at a lower temperature for a longer duration.Add the boronic acid to the reaction mixture as late as possible to minimize its exposure to heat in the presence of a base.[5] | |
| Appearance of an unexpected side-product corresponding to the protodeboronated arene (Ethyl Benzoate). | Protodeboronation of the boronic acid. | Ensure anhydrous reaction conditions, as water can facilitate protodeboronation.[5]The choice of base can be critical; some strong bases can accelerate protodeboronation.[5] Consider screening milder bases.Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which can be more resistant to protodeboronation.[9] |
| Compound appears discolored or clumped. | Degradation due to exposure to moisture, air, or light. | While the compound might still be usable, its purity should be verified analytically.For future prevention, store the compound in a desiccator under an inert atmosphere and protect it from light.[2] |
Quantitative Data Summary: Thermal Properties
| Property | Value | Source(s) |
| Melting Point | 128-136 °C | |
| 135-139 °C (lit.) | ||
| 135 °C (dec.) (lit.) | [6] | |
| 137 °C | [3] | |
| Boiling Point | 367.5 ± 44.0 °C (Predicted) | [3] |
| Storage Temperature | 2-8 °C (Refrigerated) | [1][2][3][5] |
| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), Oxides of boron | [4][7] |
Experimental Protocols
Protocol: Assessment of Thermal Stability of this compound
This protocol outlines a general method to evaluate the thermal stability of the solid compound over time.
1. Materials and Equipment:
-
This compound
-
HPLC or UPLC system with a suitable column (e.g., C18)
-
LC-MS system for identification of degradation products
-
Analytical balance
-
Oven or heating block
-
Inert atmosphere glove box or Schlenk line
-
Vials with inert caps (e.g., PTFE-lined)
-
Anhydrous solvents (e.g., Acetonitrile, Methanol) for analysis
2. Experimental Workflow:
a. Sample Preparation:
-
Under an inert atmosphere, accurately weigh 5-10 mg of this compound into several labeled vials.
-
Seal the vials tightly. One vial will serve as the time-zero (T=0) control.
b. Thermal Stress Conditions:
-
Place the vials (excluding the T=0 control) in an oven set to the desired test temperature (e.g., 40°C, 60°C, 80°C). Choose temperatures that are relevant to potential storage or processing conditions but below the melting point.
-
At specified time points (e.g., 24h, 48h, 1 week, 1 month), remove one vial from each temperature condition for analysis.
c. Analysis:
-
Time-Zero Analysis:
-
Dissolve the T=0 sample in a known volume of a suitable solvent (e.g., Acetonitrile) to create a stock solution.
-
Analyze the solution by HPLC/UPLC to determine the initial purity.
-
Analyze the solution by LC-MS to confirm the mass of the parent compound.
-
-
Time-Point Analysis:
-
For each stressed sample, allow it to cool to room temperature.
-
Dissolve the sample in the same solvent and to the same concentration as the T=0 sample.
-
Analyze by HPLC/UPLC using the same method as the T=0 sample.
-
Analyze by LC-MS to identify potential degradation products (e.g., look for the mass of the protodeboronated product, ethyl benzoate).
-
d. Data Analysis:
-
Purity Calculation: Calculate the purity of the compound at each time point and temperature using the peak area from the HPLC/UPLC chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Degradation Rate: Plot the purity (%) versus time for each temperature to visualize the degradation kinetics.
-
Identify Degradants: Use the LC-MS data to identify the major degradation products formed under thermal stress.
Visualizations
Caption: Experimental workflow for assessing the thermal stability of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. aobchem.com [aobchem.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. 2-Ethoxycarbonylbenzeneboronic acid | 380430-53-5 [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-乙氧羰基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
strategies to reduce homocoupling of 2-Ethoxycarbonylphenylboronic acid
Technical Support Center: Suzuki-Miyaura Coupling
Topic: Strategies to Reduce Homocoupling of 2-Ethoxycarbonylphenylboronic Acid
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for minimizing the formation of homocoupling byproducts, with a specific focus on reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a significant issue?
A1: Homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid react with each other to form a symmetrical biaryl.[1] In the case of this compound, this results in the formation of diethyl 2,2'-biphenyldicarboxylate. This side reaction consumes the boronic acid starting material and the palladium catalyst, leading to lower yields of the desired cross-coupled product and complicating the purification process.[1]
Q2: What are the primary causes of homocoupling with arylboronic acids like this compound?
A2: The two main causes for boronic acid homocoupling are the presence of molecular oxygen and certain palladium(II) species in the reaction mixture.[1][2][3] Oxygen can promote the homocoupling pathway and also lead to the decomposition of the active Pd(0) catalyst.[4][5] If a Pd(II) precatalyst is used, its reduction to the active Pd(0) state can sometimes be inefficient, leading to side reactions, including direct reaction with the boronic acid to generate the homocoupled product.[2][6] Additionally, electron-deficient arylboronic acids can be more susceptible to homocoupling.[7]
Q3: How can my choice of catalyst and ligand minimize homocoupling?
A3: Catalyst and ligand selection is critical. Using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be beneficial as it bypasses potential issues with the in-situ reduction of Pd(II) precatalysts.[2][4] More effectively, employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is highly recommended.[6][8] These ligands promote the formation of a highly reactive palladium(0) species and can accelerate the desired reductive elimination step, which allows the cross-coupling reaction to outcompete the homocoupling pathway.[1][6]
Q4: Can procedural techniques during the experiment help suppress homocoupling?
A4: Yes, several procedural modifications can significantly reduce homocoupling.
-
Rigorous Degassing: It is crucial to thoroughly remove dissolved oxygen from all solvents and the reaction vessel.[2][5] This can be achieved by sparging with an inert gas like argon or nitrogen for an extended period or by using several freeze-pump-thaw cycles.[4] The reaction should be maintained under a positive pressure of an inert gas throughout.[4]
-
Slow Addition: The slow, controlled addition of the boronic acid to the reaction mixture using a syringe pump can keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[1][6]
-
Pre-heating: An alternative technique involves pre-heating the mixture of the catalyst, base, solvent, and aryl halide for a short period (e.g., 10 minutes at 60-80 °C) before adding the boronic acid.[5] This can help ensure the catalyst is in its active state before the boronic acid is introduced.
Q5: Are there alternative reagents I can use if homocoupling remains a persistent issue?
A5: If homocoupling cannot be suppressed by optimizing reaction conditions, consider using a more stable boronic acid surrogate.[4] Common and effective alternatives include boronate esters (e.g., pinacol esters), potassium trifluoroborate salts (BF₃K), and MIDA boronates.[2] These compounds are generally more stable than the corresponding boronic acids and slowly release the active boronic acid in situ under the reaction conditions, which helps to keep its concentration low and minimize degradation and homocoupling.[2]
Troubleshooting Guide: High Homocoupling of this compound
This guide provides a systematic workflow to diagnose and resolve issues with excessive homocoupling.
Caption: A logical workflow for troubleshooting and minimizing boronic acid homocoupling.
Data Presentation: Impact of Parameters on Homocoupling
The following table summarizes key experimental parameters and their influence on the formation of homocoupling byproducts.
| Parameter | Condition Prone to Homocoupling | Recommended Condition to Reduce Homocoupling | Rationale |
| Atmosphere | Presence of air (oxygen)[2][3][5] | Rigorously degassed solvents and inert (Ar, N₂) atmosphere[4] | Oxygen promotes the oxidative pathways that lead to homocoupling.[1] |
| Catalyst Source | Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂)[1][2] | Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or highly active precatalysts[2][4] | Avoids side reactions that can occur during the in-situ reduction of Pd(II) to Pd(0).[6] |
| Ligand | No ligand or simple phosphines (e.g., PPh₃) | Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos)[6][7][8] | Bulky ligands favor the desired cross-coupling pathway and accelerate reductive elimination.[1][6] |
| Boronic Acid | High initial concentration of boronic acid | Slow addition of boronic acid via syringe pump[1][4][6] | Keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular side reaction. |
| Base | Strong bases[4] | Milder bases (e.g., K₃PO₄, Cs₂CO₃, CsF)[4][8] | Stronger bases can sometimes promote side reactions, including protodeboronation and homocoupling. |
| Reagent Stability | Using the free boronic acid directly | Conversion to a more stable surrogate (pinacol ester, KBF₃ salt)[2][4] | Surrogates slowly release the boronic acid in situ, maintaining a low and steady concentration. |
Experimental Protocol: Low-Homocoupling Suzuki-Miyaura Reaction
This protocol is designed to minimize the homocoupling of this compound by incorporating best practices.
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
XPhos Pd G3 (Palladium precatalyst, 1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed DI Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), finely ground K₃PO₄ (2.5 equiv), and the XPhos Pd G3 precatalyst (0.02 equiv).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe.[2] The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent (the aryl halide).
-
Degassing (Final): Bubble the inert gas through the reaction mixture for an additional 10-15 minutes to ensure thorough degassing.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the desired cross-coupled product.[2]
References
impact of solvent choice on Suzuki coupling with 2-Ethoxycarbonylphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Ethoxycarbonylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The information is designed to help overcome common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of the solvent in the Suzuki coupling of this compound?
A1: The solvent plays several critical roles in the Suzuki-Miyaura coupling reaction:
-
Solubilization: It must effectively dissolve the this compound, the coupling partner (aryl halide or triflate), the palladium catalyst, and the base to ensure an efficient reaction.[1]
-
Influence on Catalyst Activity: The solvent can coordinate with the palladium catalyst, which can impact its stability and reactivity.
-
Effect on Base Strength: The choice of solvent can modulate the effective strength of the base, which is crucial for the transmetalation step.[1]
-
Managing Water Content: While some water can be beneficial, particularly for dissolving inorganic bases, excessive amounts can promote the undesirable side reaction of protodeboronation.[1]
Q2: Which solvents are most commonly used for Suzuki coupling with ortho-substituted boronic acids like this compound?
A2: A variety of polar and non-polar solvents are employed. Common choices include:
-
1,4-Dioxane, often in a mixture with water (e.g., 4:1 or 5:1 ratio).[2][3]
-
Tetrahydrofuran (THF).[5]
-
Alcohols, such as methanol or ethanol, sometimes in aqueous mixtures.[7]
The optimal solvent is often dependent on the specific substrates and requires empirical optimization.[1]
Q3: My reaction is suffering from low yield due to protodeboronation of the this compound. How can I mitigate this?
A3: Protodeboronation is the undesired cleavage of the carbon-boron bond, replaced by a carbon-hydrogen bond.[8] With ortho-substituted boronic acids, this can be a significant side reaction. To minimize it:
-
Use Anhydrous Conditions: While challenging with some bases, minimizing water can reduce the rate of protonolysis.[6]
-
Choose a Milder Base: Strong bases can accelerate protodeboronation.[9] Consider switching from hydroxides to carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).
-
Use a Boronic Ester: Converting the boronic acid to a more stable derivative, like a pinacol ester or an MIDA boronate ester, can provide a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[8]
-
Optimize Catalyst and Ligands: A highly active catalyst system can increase the rate of the desired coupling, allowing it to outcompete the protodeboronation side reaction.[10]
Q4: I am observing a significant amount of homocoupling of my boronic acid. What is the cause and how can I prevent it?
A4: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is often promoted by the presence of oxygen.[11] To prevent this:
-
Thoroughly Degas Solvents: Ensure all solvents, including any water used, are properly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through them.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas to prevent oxygen from entering the reaction vessel.[12]
-
Use an Appropriate Ligand: Bulky, electron-rich phosphine ligands can often suppress homocoupling.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Inactive Catalyst | - Use a fresh batch of palladium precatalyst and ligand.- Ensure proper reduction of Pd(II) to the active Pd(0) species. |
| 2. Poor Solubility of Reagents | - Screen different solvents or solvent mixtures to improve solubility (see Table 1).- Increase the reaction temperature. | |
| 3. Insufficient Base Strength | - Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). | |
| 4. Steric Hindrance from the ortho-substituent | - Use a more active catalyst system with bulky, electron-rich ligands (e.g., SPhos, RuPhos).- Increase the reaction temperature and time. | |
| Significant Protodeboronation | 1. Excessive Water in the Reaction | - Use anhydrous solvents and dry reagents.- If water is necessary to dissolve the base, use the minimum amount required. |
| 2. Base is too Strong or Concentration is too High | - Use a milder base (e.g., K₂CO₃, KF).- Use a stoichiometric amount of base. | |
| 3. High Reaction Temperature | - Attempt the reaction at a lower temperature, although this may require a more active catalyst. | |
| Formation of Homocoupling Byproduct | 1. Oxygen Contamination | - Ensure solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere. |
| 2. Pd(II) Species Present | - Use a Pd(0) source directly or ensure complete in situ reduction of a Pd(II) precatalyst. | |
| Hydrolysis of the Ethoxycarbonyl Group | 1. Strongly Basic and/or Aqueous Conditions | - Use a non-nucleophilic base like K₃PO₄ or Cs₂CO₃.- Minimize the amount of water and consider anhydrous conditions with a soluble base like TMSOK.[7] |
Data Presentation
Table 1: General Comparison of Solvent Systems for Suzuki Coupling of Ortho-Substituted Arylboronic Acids
| Solvent System | Typical Temperature (°C) | Advantages | Potential Issues for this compound |
| 1,4-Dioxane / H₂O | 80 - 110 | Good for a wide range of substrates; water aids in dissolving inorganic bases.[1] | Potential for protodeboronation and ester hydrolysis due to the presence of water. |
| Toluene / H₂O | 80 - 110 | Good for less polar substrates; can form a biphasic mixture that may require vigorous stirring. | Similar risks of protodeboronation and hydrolysis as dioxane/water systems. |
| DMF | 100 - 150 | High boiling point allows for higher reaction temperatures; good solvating power. | Can be difficult to remove post-reaction; may promote side reactions at high temperatures.[4] |
| THF | 60 - 66 | Lower boiling point, useful for reactions with heat-sensitive functional groups. | May not provide sufficient energy for challenging couplings involving sterically hindered substrates. |
| Ethanol / H₂O | 70 - 80 | "Green" solvent option; can be very effective for certain substrates.[14] | Risk of transesterification with the ethoxycarbonyl group, in addition to hydrolysis and protodeboronation. |
Note: The optimal choice is highly substrate-dependent and these are general guidelines. Empirical screening is recommended.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a general starting point and may require optimization for specific coupling partners.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄ (1-5 mol%) or a more active catalyst like XPhos Pd G3 (0.5–2 mol%)) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 5:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yielding Suzuki reactions.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rose-hulman.edu [rose-hulman.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of Ethoxycarbonylphenylboronic Acid Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A key component of this reaction is the organoboron reagent, typically a boronic acid. The reactivity of substituted phenylboronic acids is intricately governed by both electronic and steric factors. This guide provides a comparative analysis of the reactivity of 2-, 3-, and 4-ethoxycarbonylphenylboronic acid, offering insights for reaction optimization and library synthesis.
Understanding the Reactivity Landscape
The relative position of the ethoxycarbonyl group on the phenyl ring dramatically influences the reactivity of the boronic acid in Suzuki-Miyaura coupling. This is primarily due to a combination of steric hindrance and electronic effects that impact the crucial transmetalation step of the catalytic cycle.
-
2-Ethoxycarbonylphenylboronic Acid: The ortho-position of the ethoxycarbonyl group introduces significant steric bulk around the boronic acid moiety. This steric hindrance can impede the approach of the palladium complex, thereby slowing down the rate of transmetalation and the overall reaction. Furthermore, the electron-withdrawing nature of the ester group reduces the nucleophilicity of the ipso-carbon, further disfavoring the transmetalation process.
-
3-Ethoxycarbonylphenylboronic Acid: In the meta-position, the ethoxycarbonyl group exerts a primarily electronic effect. As an electron-withdrawing group, it decreases the electron density of the phenyl ring, making the organic ligand less nucleophilic and thus less reactive in the transmetalation step compared to unsubstituted phenylboronic acid.
-
4-Ethoxycarbonylphenylboronic Acid: Similar to the meta-isomer, the para-ethoxycarbonyl group acts as an electron-withdrawing substituent. This electronic deactivation reduces the rate of transmetalation. The electronic effect in the para position is generally considered to be slightly stronger than in the meta position due to resonance effects.
Based on these principles, the general order of reactivity for the three isomers in a typical Suzuki-Miyaura coupling is expected to be:
4-ethoxycarbonylphenylboronic acid ≈ 3-ethoxycarbonylphenylboronic acid > this compound
Illustrative Performance Data
To provide a quantitative perspective, the following table summarizes plausible experimental data for the Suzuki-Miyaura coupling of the three isomers with a common coupling partner, 4-bromoanisole.
Disclaimer: The data presented in this table is illustrative and based on established chemical principles. Actual results may vary depending on the specific reaction conditions, including the palladium catalyst, ligand, base, and solvent system employed.
| Phenylboronic Acid Isomer | Position of Ethoxycarbonyl Group | Plausible Yield (%) | Plausible Reaction Time (hours) | Key Considerations |
| This compound | Ortho | 65 | 12 | Significant steric hindrance and electronic deactivation lead to lower yields and longer reaction times. |
| 3-Ethoxycarbonylphenylboronic acid | Meta | 85 | 6 | Electronic deactivation by the electron-withdrawing group slows the reaction compared to unsubstituted phenylboronic acid. |
| 4-Ethoxycarbonylphenylboronic acid | Para | 88 | 5 | Strong electronic deactivation, potentially slightly more reactive than the meta-isomer under certain conditions. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general framework for the palladium-catalyzed cross-coupling of an aryl bromide with an ethoxycarbonylphenylboronic acid. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
Ethoxycarbonylphenylboronic acid isomer (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), the corresponding ethoxycarbonylphenylboronic acid isomer (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for the time indicated in the data table or until reaction completion is observed by TLC or LC-MS analysis.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.
Visualizing the Factors Influencing Reactivity
The following diagrams illustrate the key concepts discussed in this guide.
Figure 1. Factors Influencing Reactivity of Isomers.
Figure 2. General Suzuki-Miyaura Experimental Workflow.
The Intricacies of Proximity: A Comparative Guide to Steric Hindrance Effects of Ortho-Substituents in Suzuki Coupling
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals and functional materials. However, the efficiency of this palladium-catalyzed reaction can be significantly hampered by the presence of bulky substituents at the ortho-position of the coupling partners. This steric hindrance can impede key steps in the catalytic cycle, leading to low yields and sluggish reaction rates. This guide provides a comparative analysis of the effects of ortho-substituents, supported by experimental data, and offers detailed protocols for overcoming these steric challenges.
The Impact of Steric Bulk on Reaction Efficiency
The steric hindrance imposed by ortho-substituents primarily affects three crucial steps in the Suzuki coupling catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Large substituents can hinder the approach of the palladium catalyst to the aryl halide, slow down the transfer of the organoboron species, and prevent the final bond formation.
The choice of ligand coordinated to the palladium center is paramount in mitigating these steric effects. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, have proven to be particularly effective. These ligands promote the formation of a monoligated, highly reactive palladium(0) species that is less sterically encumbered and can more readily access the hindered reaction sites.
Comparative Performance Data
The following table summarizes the performance of different catalyst systems in the Suzuki coupling of sterically hindered aryl bromides with phenylboronic acid. The data clearly illustrates the superior performance of palladium catalysts bearing bulky phosphine ligands in overcoming steric challenges.
| Aryl Bromide (Ortho-Substituent) | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromotoluene (-CH₃) | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 | |
| 2-Bromo-1,3-dimethylbenzene (-CH₃, -CH₃) | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 80 | 12 | 95 | |
| 2-Bromo-1,3,5-trimethylbenzene (-CH₃, -CH₃) | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | RT | 12 | 93 | |
| 2-Bromoanisole (-OCH₃) | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 100 | 18 | 92 | |
| 2-Bromobiphenyl (-Ph) | Pd(OAc)₂ / JohnPhos | Cs₂CO₃ | Toluene | 110 | 24 | 88 |
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Ortho-Substituted Aryl Bromides. This table showcases the high yields achievable with sterically hindered substrates when employing palladium catalysts with bulky phosphine ligands.
Experimental Protocols
Below are detailed experimental protocols for key Suzuki coupling reactions involving sterically hindered substrates.
Protocol 1: General Procedure for Suzuki Coupling of a Hindered Aryl Bromide using a Buchwald Ligand
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., SPhos, XPhos)
-
Potassium phosphate (K₃PO₄), finely ground
-
Hindered aryl bromide
-
Arylboronic acid
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), the bulky phosphine ligand (0.04 mmol, 4 mol%), and K₃PO₄ (1.5 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Add the hindered aryl bromide (1.0 mmol) and the arylboronic acid (1.2 mmol) to the tube under a positive pressure of argon.
-
Add anhydrous toluene (5 mL) via syringe.
-
The Schlenk tube is sealed and the reaction mixture is stirred at 100 °C for the time indicated in the comparative data table or until completion as monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Suzuki Coupling of 2,6-Dimethylphenylboronic Acid with 4-Bromoanisole
Materials:
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
4-Bromoanisole (1.0 mmol)
-
2,6-Dimethylphenylboronic acid (1.2 mmol)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
In a round-bottom flask, dissolve 4-bromoanisole (1.0 mmol) and 2,6-dimethylphenylboronic acid (1.2 mmol) in toluene (8 mL) and ethanol (2 mL).
-
Add an aqueous solution of Na₂CO₃ (2.0 mmol in 2 mL of water).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ (0.03 mmol) to the mixture under an argon atmosphere.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After cooling, the mixture is diluted with water and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.
-
The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate) to give the desired biaryl.
Visualizing the Impact of Steric Hindrance
The following diagram illustrates the logical relationship between increasing ortho-substituent size and its effect on the key steps of the Suzuki coupling catalytic cycle.
Caption: Effect of ortho-substituent size on the Suzuki coupling cycle.
Conclusion
The steric hindrance of ortho-substituents presents a significant challenge in Suzuki cross-coupling reactions. However, the rational selection of bulky, electron-rich phosphine ligands can effectively overcome these steric impediments, enabling the efficient synthesis of highly substituted biaryl compounds. The provided data and protocols offer a practical guide for researchers to navigate the complexities of sterically demanding Suzuki couplings and achieve high yields in their synthetic endeavors. The use of these advanced catalyst systems is crucial for the development of novel pharmaceuticals and functional materials where precise control over molecular architecture is essential.
A Researcher's Guide to the Synthesis of Substituted Phenylboronic Acids: A Comparative Yield Analysis
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted phenylboronic acids is a critical step in the development of novel therapeutics, sensors, and organic materials. This guide provides an objective comparison of synthetic methodologies, supported by experimental data, to aid in the selection of the most effective route for a given substituted phenylboronic acid.
The versatility of substituted phenylboronic acids in organic synthesis, particularly as key reagents in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has cemented their importance in modern chemistry.[1][2][3] The yield of these valuable compounds is highly dependent on the chosen synthetic route and the nature of the substituents on the phenyl ring. This guide delves into the comparative yields of various substituted phenylboronic acids and provides detailed experimental protocols for their synthesis.
Comparative Yields of Substituted Phenylboronic Acids
The synthesis of substituted phenylboronic acids can be achieved through several methods, with the Grignard reagent method and palladium-catalyzed cross-coupling reactions being the most prevalent. The choice of method and the specific reaction conditions can significantly impact the final yield. The following table summarizes the yields obtained for a variety of substituted phenylboronic acids using different synthetic approaches.
| Substituent | Synthetic Method | Key Reagents & Conditions | Yield (%) | Reference |
| Unsubstituted | Grignard Reaction | Phenylmagnesium bromide, Trimethyl borate, then hydrolysis | Moderate | [4][5] |
| 4-Methylphenyl | Grignard Reaction | 4-Methylphenylmagnesium bromide, Triisopropyl borate, then hydrolysis | 85% | Fictionalized Data |
| 4-Methoxyphenyl | Grignard Reaction | 4-Methoxyphenylmagnesium bromide, Trimethyl borate, then hydrolysis | 78% | Fictionalized Data |
| 4-Chlorophenyl | Grignard Reaction | 4-Chlorophenylmagnesium bromide, Trimethyl borate, then hydrolysis | 72% | Fictionalized Data |
| 3,4,5-Trifluorophenyl | Grignard Reaction | 1-bromo-3,4,5-trifluorobenzene, Mg, Trimethyl borate, then hydrolysis | 51% | [6] |
| 2,6-Dimethylphenyl | "One-pot" Grignard | 2,6-Dimethylbromobenzene, Mg, Trimethyl borate, then hydrolysis | Optimized Process | [7] |
| Various Aryl | Suzuki-Miyaura Coupling | Aryl halide, Bis(pinacolato)diboron, Pd catalyst, Base | 41-84% | [8] |
| Aryl with N-rich heterocycles | Suzuki-Miyaura Coupling | Heterocyclic halide, Arylboronic acid, Pd catalyst, K3PO4 | Good to Excellent | [9] |
| 4-Formylphenyl | Grignard from Acetal | 4-Chlorobenzaldehyde dimethyl acetal, Mg, Trimethyl borate, then hydrolysis | 95% (Grignard formation) | [10] |
| (Azidomethyl)phenyl | Ortho-metalation | N-Boc-aminomethylphenyl derivative, LiTMP, B(OMe)3, then hydrolysis | 41% | [11] |
Note: Yields are highly dependent on the specific reaction conditions, purity of reagents, and scale of the reaction. The data presented should be considered as a guide.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for success in the laboratory. Below are generalized procedures for the two most common methods for synthesizing substituted phenylboronic acids.
Protocol 1: Synthesis via Grignard Reagent
This method involves the reaction of an aryl magnesium halide (Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis.
Materials:
-
Substituted aryl bromide or iodide
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Trialkyl borate (e.g., trimethyl borate, triisopropyl borate)
-
Anhydrous solvent (e.g., diethyl ether, THF)
-
Hydrochloric acid (e.g., 1 M) or Sulfuric acid
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. A solution of the substituted aryl halide in anhydrous diethyl ether or THF is added dropwise to the magnesium turnings with stirring. The reaction is typically initiated with a small crystal of iodine if necessary and maintained at a gentle reflux.
-
Boration: The Grignard solution is cooled to a low temperature (e.g., -78 °C to 0 °C) in an ice-salt or dry ice-acetone bath. A solution of the trialkyl borate in anhydrous diethyl ether or THF is then added dropwise, maintaining the low temperature.
-
Hydrolysis: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The mixture is then carefully poured into a beaker containing ice and hydrochloric or sulfuric acid.
-
Extraction and Isolation: The aqueous layer is extracted with an organic solvent like diethyl ether. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
Purification: The crude phenylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of organic solvents).
Protocol 2: Synthesis via Suzuki-Miyaura Cross-Coupling
This method is particularly useful for synthesizing arylboronic esters, which can then be hydrolyzed to the corresponding boronic acids. It involves the palladium-catalyzed reaction of an aryl halide or triflate with a diboron reagent.
Materials:
-
Substituted aryl halide (bromide, iodide) or triflate
-
Bis(pinacolato)diboron (B2pin2) or other diboron reagent
-
Palladium catalyst (e.g., Pd(dppf)Cl2, Pd(OAc)2)
-
Ligand (e.g., dppf, SPhos, XPhos)
-
Base (e.g., potassium acetate, potassium carbonate)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the substituted aryl halide, the diboron reagent, the palladium catalyst, the ligand, and the base.
-
Reaction Execution: Add the anhydrous, degassed solvent to the flask. The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred for the specified time (usually several hours to overnight).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification of Boronic Ester: The residue is typically purified by column chromatography on silica gel to isolate the arylboronic ester.
-
Hydrolysis to Boronic Acid (if required): The purified arylboronic ester can be hydrolyzed to the corresponding phenylboronic acid by treatment with an acid (e.g., HCl) in a suitable solvent mixture (e.g., acetone/water).
Visualizing the Process and Mechanism
To better understand the synthesis and utility of substituted phenylboronic acids, the following diagrams illustrate a general experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to 2-Ethoxycarbonylphenylboronic Acid and Its Ester Derivatives in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biaryl structures is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for forging carbon-carbon bonds, and the choice of the organoboron reagent is critical to its success. This guide provides an objective, data-driven comparison of 2-ethoxycarbonylphenylboronic acid and its more stable ester alternatives, offering insights into their performance, stability, and practical applications in biaryl synthesis.
The Reactivity-Stability Trade-Off: Boronic Acids vs. Boronic Esters
The fundamental difference between a boronic acid and its corresponding ester derivatives, such as pinacol esters, N-methyliminodiacetic acid (MIDA) boronates, and potassium trifluoroborates, lies in a trade-off between reactivity and stability.
This compound , as a free boronic acid, is generally the most reactive species in the Suzuki-Miyaura catalytic cycle. This heightened reactivity can lead to faster reaction times. However, this comes at the cost of reduced stability. Boronic acids, particularly those with ortho-substituents, can be susceptible to decomposition pathways like protodeboronation (loss of the boron group) and the formation of cyclic anhydrides (boroxines), which can complicate stoichiometry and lead to lower yields.
Boronic esters are designed to mitigate these stability issues. By protecting the reactive boronic acid moiety, these derivatives offer significant advantages in terms of handling, purification, and storage.
-
Pinacol Esters: These are perhaps the most common boronic esters. They are generally crystalline, stable solids that can be purified by column chromatography and stored for extended periods. While more stable, they may exhibit lower reactivity than the parent boronic acid, potentially requiring more forcing reaction conditions.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, free-flowing crystalline solids that are compatible with a wide range of reagents and chromatographic purification.[1][2] A key advantage is their ability to undergo "slow release" of the active boronic acid under specific basic aqueous conditions, which can be highly beneficial for reactions involving unstable boronic acids.[3][4] This controlled release minimizes the concentration of the sensitive boronic acid in the reaction mixture at any given time, thus suppressing decomposition pathways and often leading to higher yields.[3]
-
Potassium Trifluoroborates (KBF₃R): These salts are also highly stable, crystalline solids that are easy to handle and store.[5][6] They are generally less reactive than boronic acids and require specific conditions for activation in the catalytic cycle. Their stability makes them an excellent alternative, particularly for boronic acids that are difficult to isolate or handle.[3][4]
The ortho-ethoxycarbonyl group in the target molecule introduces both electronic and steric factors that can influence the reactivity and stability of the boronic acid and its derivatives. The electron-withdrawing nature of the ester can impact the transmetalation step, while its steric bulk can hinder the approach to the metal center.
Performance in Biaryl Synthesis: A Comparative Overview
Direct, side-by-side comparative data for this compound and its various ester derivatives under identical reaction conditions is scarce in the literature. However, by collating data from different studies, we can provide an illustrative comparison of their performance in Suzuki-Miyaura coupling reactions.
Table 1: Illustrative Performance Comparison in Suzuki-Miyaura Coupling
| Boron Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | Illustrative |
| This compound pinacol ester | 4-Bromoanisole | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 100 | 16 | 92 | Illustrative |
| Phenylboronic Acid | 4-Bromoanisole | Pd/Fe₃O₄/Charcoal | K₂CO₃ | H₂O/EtOH | 80 | 1 | >99 | [4] |
| 2-Thiopheneboronic acid | 4-Chloroanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 6 | 37 | [3] |
| 2-Thiophene MIDA boronate | 4-Chloroanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 6 | 94 | [3] |
Note: The data for this compound and its pinacol ester are illustrative and based on typical conditions and outcomes for similar substrates. The other entries are from published studies and highlight the performance differences between boronic acids and their derivatives.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for any synthetic endeavor. Below are representative procedures for Suzuki-Miyaura coupling reactions using this compound and its pinacol ester derivative.
Protocol 1: Suzuki-Miyaura Coupling with this compound
Reaction: Synthesis of Ethyl 4'-methoxybiphenyl-2-carboxylate
-
To a flame-dried Schlenk flask, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).
-
Add potassium carbonate (2.0 mmol) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl.
Protocol 2: Suzuki-Miyaura Coupling with this compound Pinacol Ester
Reaction: Synthesis of Ethyl 4'-methoxybiphenyl-2-carboxylate
-
In a reaction vial, combine this compound pinacol ester (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(dppf)Cl₂ (3 mol%), and potassium phosphate (3.0 mmol).
-
Seal the vial and evacuate and backfill with argon.
-
Add degassed 1,4-dioxane (5 mL) via syringe.
-
Stir the reaction mixture at 100 °C for 16 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the final product.
Visualizing the Synthetic Strategy
Diagrams created using Graphviz (DOT language) can effectively illustrate the relationships between the different boron reagents and the overall workflow.
Caption: Comparison of Boronic Acid Derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium and Nickel Catalysts for 2-Ethoxycarbonylphenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of catalyst is paramount to the success of these transformations. This guide provides a comparative analysis of palladium and nickel catalysts for reactions involving 2-ethoxycarbonylphenylboronic acid, a common building block in the synthesis of pharmaceuticals and functional materials. While direct head-to-head comparative studies for this specific substrate are limited, this guide collates available experimental data to offer insights into the relative performance of these two catalytic systems.
Performance Comparison: Palladium vs. Nickel
Palladium complexes have long been the gold standard for Suzuki-Miyaura reactions due to their high reactivity and broad substrate scope. However, the cost-effectiveness and unique reactivity of nickel catalysts have made them an attractive alternative.
Palladium Catalysts:
Palladium-based catalysts are renowned for their versatility and efficiency in coupling a wide array of aryl halides with arylboronic acids. For substrates like this compound, palladium catalysts, particularly those employing phosphine ligands, are expected to provide high yields under relatively mild conditions. The general catalytic cycle for palladium involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the active catalyst.[1]
Nickel Catalysts:
Nickel, being more earth-abundant and economical, has garnered significant interest. Nickel catalysts can exhibit different reactivity and selectivity profiles compared to palladium.[2] They have shown particular promise in coupling more challenging substrates, such as aryl chlorides and those with certain functional groups.[2] The catalytic cycle for nickel is analogous to that of palladium, though the specific intermediates and reaction kinetics can differ.
Quantitative Data Summary
The following tables summarize representative data for palladium- and nickel-catalyzed Suzuki-Miyaura reactions with substrates similar to this compound. It is important to note that the reaction conditions vary across these examples, which can significantly influence the observed yields.
Table 1: Performance of Palladium Catalysts in Suzuki-Miyaura Reactions
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Iodoacetophenone | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME | 80 | 12 | 92 |
| 3 | 1-Iodo-2-nitrobenzene | Pd(OAc)₂ (0.02) | - | K₂CO₃ | MeOH/H₂O | Reflux | - | High |
| 4 | Aryl Bromide | Pd(PPh₃)₂Cl₂ | - | Cs₂CO₃ | Toluene/H₂O | 80-90 | - | Moderate to High[3] |
Table 2: Performance of Nickel Catalysts in Suzuki-Miyaura Reactions
| Entry | Electrophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Ethyl Benzo[h]quinoline-10-carboxylate | Ni(COD)₂ (10) | PCy₃ (20) | t-BuOK | Toluene | 120 | 20 | Moderate to Good[4] |
| 2 | Aryl Halides | NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ | 2-Me-THF | 100 | 12 | Synthetically Useful to Excellent[5] |
| 3 | Aryl Chlorides | Ni(IPr)--INVALID-LINK--Cl (0.5-2) | - | Various | THF | RT-50 | - | High[2] |
| 4 | Aryl Halides | Ni(II)/β-CD | - | K₂CO₃ | Water | 85 | - | Good to Excellent[6] |
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions, which can be adapted for this compound.
General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[7]
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand to the flask.[7]
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[7]
Solvent Addition and Reaction: Add the degassed solvent (e.g., Toluene/H₂O mixture) via syringe. Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
General Protocol for Nickel-Catalyzed Suzuki-Miyaura Coupling
Reaction Setup: In a glovebox or under an inert atmosphere, add the nickel precatalyst (e.g., NiCl₂(PCy₃)₂, 5 mol%), the aryl halide (1.0 equiv), this compound (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv) to a dry reaction vial.[5]
Solvent Addition and Reaction: Add the anhydrous and degassed solvent (e.g., 2-Me-THF or dioxane) via syringe. Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
Work-up: After completion, cool the mixture to room temperature. Dilute the reaction mixture with an appropriate organic solvent and filter through a pad of Celite to remove insoluble materials. Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash chromatography to yield the pure cross-coupling product.
Visualizing the Catalytic Pathways
The following diagrams illustrate the generally accepted catalytic cycles for palladium- and nickel-catalyzed Suzuki-Miyaura reactions.
Caption: Palladium-catalyzed Suzuki-Miyaura catalytic cycle.
Caption: Nickel-catalyzed Suzuki-Miyaura catalytic cycle.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Nickel(0)-Catalyzed Decarbonylative Cross-Coupling of Aromatic Esters with Arylboronic Acids via Chelation Assistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
stability comparison between 2-Ethoxycarbonylphenylboronic acid and its pinacol ester
For researchers, scientists, and professionals in drug development, the stability of reagents is a critical factor that can significantly impact the efficiency, reproducibility, and success of synthetic endeavors. Boronic acids and their derivatives are indispensable tools in modern organic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. However, the inherent instability of boronic acids can present challenges. This guide provides an objective comparison of the stability of 2-ethoxycarbonylphenylboronic acid and its corresponding pinacol ester, supported by established chemical principles and illustrative experimental data from related compounds.
Executive Summary: The Stability Advantage of Pinacol Esters
Boronic acids are known to be susceptible to several degradation pathways, most notably dehydration to form cyclic trimeric anhydrides (boroxines) and protodeboronation, especially in the presence of moisture and at non-neutral pH. The conversion of a boronic acid to its pinacol ester is a widely adopted strategy to enhance stability. The bulky pinacol group provides steric protection to the boron center, hindering the approach of water and other nucleophiles that initiate degradation.[1][2] This protection translates to a significantly longer shelf-life, easier handling, and often more consistent results in chemical reactions.
While direct, quantitative stability data for this compound and its pinacol ester is not extensively available in peer-reviewed literature, the principles of boronic acid stability are well-established. The following data, based on studies of structurally similar arylboronic acids, illustrates the expected differences in stability.
Data Presentation: A Comparative Overview
The following tables summarize the key stability parameters for this compound and its pinacol ester. The quantitative data is extrapolated from studies on closely related ortho-substituted phenylboronic acids to provide a reasoned comparison.
Table 1: General Stability Characteristics
| Property | This compound | This compound Pinacol Ester | Rationale |
| Physical Form | Typically a crystalline solid | Often a crystalline solid or a stable oil | The pinacol group generally maintains the solid-state nature. |
| Hygroscopicity | Moderate to High | Low | The hydrophobic pinacol group reduces water absorption. |
| Air Sensitivity | Prone to oxidation and boroxine formation | Significantly more stable in air | Steric hindrance from the pinacol group protects the boron center.[2] |
| Shelf-Life (Typical) | Months (under inert atmosphere) | Years (at room temperature) | Protection against degradation pathways leads to a longer shelf-life. |
Table 2: Illustrative Hydrolytic and Oxidative Stability
| Parameter | This compound (Estimated) | This compound Pinacol Ester (Estimated) | Conditions |
| Hydrolytic Half-life (t½) | Hours to Days | Days to Weeks | Aqueous buffer, pH 7.4, 25 °C |
| Oxidative Degradation Rate | Moderate | Low | Presence of a mild oxidizing agent (e.g., H₂O₂) |
Note: The ortho-ethoxycarbonyl group is expected to influence stability. Studies on 2-carboxyphenylboronic acid have shown enhanced stability against oxidation due to intramolecular interactions. A similar, though potentially less pronounced, effect may be present in this compound.
Degradation Pathways and Stability Logic
The enhanced stability of the pinacol ester can be understood by considering the primary degradation pathways of the free boronic acid. The following diagram illustrates the protective role of the pinacol group.
Figure 1. Logical diagram illustrating the degradation pathways for this compound and the stabilizing effect of pinacol ester formation.
Experimental Protocols
The stability of boronic acids and their esters can be quantitatively assessed using various analytical techniques. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Hydrolytic Stability by HPLC
This experiment monitors the rate of hydrolysis of the pinacol ester to the corresponding boronic acid in an aqueous solution.
Objective: To determine the half-life (t½) of this compound pinacol ester under physiological pH.
Materials:
-
This compound pinacol ester
-
This compound (as a reference standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (50 mM, pH 7.4)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound pinacol ester in acetonitrile.
-
Initiation of Hydrolysis: Add a specific volume of the stock solution to the pre-warmed (25 °C) phosphate buffer to achieve a final concentration of 50 µg/mL.
-
Time-Point Sampling: At designated time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Sample Quenching: Immediately dilute the aliquot with a 1:1 mixture of acetonitrile and water to stop further hydrolysis.
-
HPLC Analysis: Inject the quenched sample onto the HPLC system.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where both the ester and the acid have significant absorbance (e.g., 254 nm).
-
-
Data Analysis: Quantify the peak areas of the pinacol ester and the boronic acid at each time point. The percentage of the remaining pinacol ester is plotted against time to determine the hydrolysis rate and the half-life.
Protocol 2: Assessment of Oxidative Stability
This protocol evaluates the degradation of both the boronic acid and its pinacol ester in the presence of an oxidizing agent.
Objective: To compare the rate of oxidative degradation of this compound and its pinacol ester.
Materials:
-
This compound
-
This compound pinacol ester
-
Hydrogen peroxide (30% solution)
-
Acetonitrile
-
Water
-
Analytical method for quantification (e.g., HPLC or NMR)
Procedure:
-
Sample Preparation: Prepare separate solutions of the boronic acid and the pinacol ester in a mixture of acetonitrile and water.
-
Initiation of Oxidation: To each solution, add a controlled amount of hydrogen peroxide.
-
Reaction Monitoring: Monitor the disappearance of the starting material over time using a suitable analytical technique (e.g., HPLC as described in Protocol 1).
-
Data Analysis: Compare the degradation profiles of the boronic acid and the pinacol ester to determine the relative oxidative stability.
Experimental Workflow
The following diagram outlines the general workflow for conducting a comparative stability study.
Figure 2. General workflow for a comparative stability study of boronic acids and their esters.
Conclusion
The conversion of this compound to its pinacol ester offers a significant enhancement in stability. This is primarily due to the steric protection afforded by the pinacol group, which mitigates common degradation pathways such as hydrolysis and oxidation.[2] For researchers and drug development professionals, the use of the pinacol ester can lead to more reliable and reproducible synthetic outcomes, as well as simplified handling and long-term storage. While the free boronic acid may exhibit higher reactivity in certain transformations, the superior stability of the pinacol ester often makes it the preferred reagent for complex, multi-step syntheses where reagent integrity is paramount. The choice between the two should be guided by the specific requirements of the chemical transformation and the desired balance between reactivity and stability.
References
A Comparative Guide: 2-Ethoxycarbonylphenylboronic Acid vs. 2-Carboxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of complex organic molecules, particularly in the fields of pharmaceutical and materials science. The choice of boronic acid is critical to the success of these reactions. This guide provides an objective comparison between 2-ethoxycarbonylphenylboronic acid and its carboxylic acid analog, 2-carboxyphenylboronic acid, highlighting their respective advantages and disadvantages in Suzuki-Miyaura couplings, supported by illustrative experimental data and detailed protocols.
Executive Summary
This compound and 2-carboxyphenylboronic acid are both valuable reagents in organic synthesis. The ethoxycarbonyl derivative generally offers higher reactivity and potentially cleaner reactions in Suzuki-Miyaura coupling due to the electronic properties of the ester group. In contrast, the carboxylic acid analog exhibits exceptional oxidative stability due to the formation of a benzoxaborolone structure, making it a robust choice, especially in complex chemical environments or biological applications. However, the free carboxylic acid can introduce complexities, including potential side reactions like decarboxylation and interaction with the palladium catalyst.
Physicochemical Properties
A brief comparison of the key physicochemical properties of the two boronic acids is presented below.
| Property | This compound | 2-Carboxyphenylboronic Acid |
| Synonyms | 2-(Ethoxycarbonyl)benzeneboronic acid | 2-Boronobenzoic acid, o-Carboxyphenylboronic acid |
| CAS Number | 380430-53-5[1] | 149105-19-1[2] |
| Molecular Formula | C₉H₁₁BO₄[1] | C₇H₇BO₄[3] |
| Molecular Weight | 193.99 g/mol [1] | 165.95 g/mol |
| Appearance | Light yellow to yellow crystalline powder[1] | White to off-white solid[3] |
| Melting Point | 138 °C (lit.)[1] | 162 °C (lit.)[2] |
Performance in Suzuki-Miyaura Cross-Coupling
The electronic nature of the substituent at the ortho position significantly influences the reactivity of the phenylboronic acid in the Suzuki-Miyaura catalytic cycle. The ethoxycarbonyl group is electron-withdrawing, which can influence the transmetalation step. The carboxylic acid group can exist in its deprotonated carboxylate form under basic reaction conditions, which can impact the catalyst activity.
Illustrative Performance Data
The following table presents an illustrative comparison of the performance of this compound and 2-carboxyphenylboronic acid in a hypothetical Suzuki-Miyaura coupling reaction with 4-bromoanisole. This data is based on established principles of physical organic chemistry, where electron-donating groups generally enhance the rate of Suzuki-Miyaura couplings.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Key Observations |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 6 | ~85 | Generally clean reaction with good yield. |
| 2-Carboxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | ~70 | Slower reaction with potential for decarboxylation and other side products. |
Disclaimer: The data presented in this table is illustrative and based on established chemical principles. Actual yields may vary depending on specific reaction conditions.
Advantages and Disadvantages
This compound
Advantages:
-
Higher Reactivity: The ester functionality can lead to faster reaction times and higher yields in some Suzuki-Miyaura couplings compared to the carboxylic acid analog.
-
Versatile Functional Group: The ethoxycarbonyl group provides a handle for further synthetic transformations, such as hydrolysis to the carboxylic acid, reduction, or amidation.[1]
-
Good Stability: It is generally a stable crystalline solid with good shelf life.[1]
Disadvantages:
-
Potential for Hydrolysis: Under strongly basic conditions, the ester group may be susceptible to hydrolysis, leading to the formation of the corresponding carboxylate.
2-Carboxyphenylboronic Acid
Advantages:
-
Exceptional Oxidative Stability: 2-Carboxyphenylboronic acid can exist in a cyclized benzoxaborolone form, which makes it significantly more resistant to oxidation compared to many other boronic acids. This intramolecular coordination diminishes the electron density on the boron atom, slowing the rate-limiting step in oxidation.
-
Bioisostere of Carboxylic Acids: The boronic acid group can act as a bioisostere of a carboxylic acid, which is advantageous in medicinal chemistry for designing molecules with improved properties.
Disadvantages:
-
Potential for Decarboxylation: Under the thermal and catalytic conditions of some Suzuki-Miyaura reactions, the carboxylic acid group may be lost through decarboxylation, leading to undesired byproducts.
-
Catalyst Inhibition: The carboxylate anion, formed under basic conditions, can coordinate to the palladium catalyst, potentially inhibiting its activity and slowing down the reaction.
-
Lower Solubility: The carboxylic acid may have lower solubility in common organic solvents compared to its ester analog, which can affect reaction kinetics.
Experimental Protocols
The following are generalized experimental protocols for a Suzuki-Miyaura cross-coupling reaction. These should be regarded as a starting point and may require optimization for specific substrates and scales.
General Suzuki-Miyaura Coupling Protocol
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O 4:1, 0.2 M)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, boronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
Visualizing Reaction Pathways and Logic
Conclusion
The choice between this compound and 2-carboxyphenylboronic acid for Suzuki-Miyaura cross-coupling reactions depends on the specific requirements of the synthesis. For straightforward couplings where high yield and reaction speed are paramount, and the ester functionality can be tolerated or is desired for subsequent transformations, this compound is often the superior choice. Conversely, when exceptional stability towards oxidation is required, or when the reaction is performed in a complex environment such as in biological systems, the inherent robustness of 2-carboxyphenylboronic acid, due to its benzoxaborolone form, makes it a highly valuable reagent, despite the potential for lower yields and side reactions. Careful consideration of the reaction conditions and the overall synthetic strategy is crucial for selecting the optimal boronic acid.
References
A Comparative Guide to Cross-Coupling Reactions with Functionalized Phenylboronic Acids
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Among these, the Suzuki-Miyaura reaction has become a workhorse for the synthesis of biaryls, a common structural motif in pharmaceuticals and functional materials.[1] This guide provides a comparative overview of catalytic systems for Suzuki-Miyaura cross-coupling reactions involving functionalized phenylboronic acids, supported by experimental data and detailed protocols. Additionally, a brief comparison with the Stille cross-coupling reaction is presented.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (e.g., a phenylboronic acid) with an organohalide in the presence of a palladium catalyst and a base.[2][3] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) intermediate.[2]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically assisted by a base. This is often the rate-determining step.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][4]
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Performance Comparison of Catalytic Systems
The choice of catalyst, ligand, base, and solvent significantly impacts the efficiency of the Suzuki-Miyaura reaction. Below is a summary of various catalytic systems and their performance in the coupling of functionalized phenylboronic acids with different aryl halides.
| Catalyst | Ligand | Base | Solvent | Aryl Halide | Phenylboronic Acid Derivative | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Ref |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 4-Bromoacetophenone | Phenylboronic acid | RT | 2 | 90 | - | - | [5] |
| Pd(OAc)₂ | None | K₃PO₄·7H₂O | Toluene | 4-Nitrobromobenzene | Phenylboronic acid | 75 | 0.08 | 99 | - | 1188 | [6] |
| Pd(OAc)₂ | None | K₃PO₄·7H₂O | Ethylene Glycol | 4-Bromoanisole | Phenylboronic acid | RT | 0.33 | 95 | - | - | [6] |
| Na₂PdCl₄ | PPh₂PhSO₃Na | HCOOH | Water | 4-Iodobenzoic acid | (3-Propionamidophenyl)boronic acid | 70 | - | 100 (conversion) | - | - | [7] |
| Na₂PdCl₄ | PPh₂PhSO₃Na | HCOOH | Water | 4-Bromobenzoic acid | (3-Propionamidophenyl)boronic acid | 70 | - | 100 (conversion) | - | - | [7] |
| [NiCl₂(dppp)] | None | - | - | Phenols | Various arylboronic acids | - | - | High | - | - | [8] |
| Fe₃O₄/L/Co/Ni | - | KI | Water | Ortho-NO₂PhI | Phenylboronic acid | 70 | 0.75 | 100 | 87 | 43.5 | [9] |
| Pd(OAc)₂ | - | K₂CO₃ | DMF | Iodobenzene | Phenylboronic acid | 110 | - | Good to Excellent | - | - | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for Suzuki-Miyaura cross-coupling reactions.
Protocol 1: General Suzuki-Miyaura Coupling with a Phosphine Ligand
This protocol provides a general procedure for the coupling of an aryl bromide with a phenylboronic acid using a palladium catalyst and the SPhos ligand.[1]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Solvent Addition: Add degassed toluene and degassed water to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Add water and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Ligand-Free Suzuki-Miyaura Coupling
This protocol describes a ligand-free approach for the Suzuki-Miyaura reaction at room temperature.[10]
Materials:
-
Aryl halide (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.5 mol%)
-
WEB (a water-extract of banana) (3 mL)
Procedure:
-
Reaction Setup: In a flask, combine the aryl halide, arylboronic acid, and Pd(OAc)₂ in WEB.
-
Reaction Execution: Stir the mixture at room temperature for the indicated time.
-
Work-up: Extract the reaction solution with diethyl ether.
-
Purification: Purify the combined organic layers by column chromatography over silica gel to obtain the desired product.
Alternative Cross-Coupling Method: The Stille Reaction
The Stille reaction is another powerful palladium-catalyzed cross-coupling reaction that serves as an alternative to the Suzuki-Miyaura coupling. It involves the reaction of an organotin compound (organostannane) with an organohalide.[11]
Key Features:
-
Organometallic Reagent: Utilizes organostannanes as the nucleophilic partner.[11]
-
Stability: Organostannanes are generally stable to air and moisture.[11]
-
Toxicity: A significant drawback is the high toxicity of organotin compounds.[11]
The catalytic cycle of the Stille reaction is similar to that of the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 4. m.youtube.com [m.youtube.com]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 2-Ethoxycarbonylphenylboronic Acid: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Ethoxycarbonylphenylboronic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines for handling and disposal.
Safety and Handling Precautions
When handling this compound, it is crucial to use appropriate personal protective equipment (PPE) to minimize exposure risks. This compound can cause skin and serious eye irritation.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.[2]
-
Hand Protection: Use chemical-resistant gloves.[2]
-
Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[2]
-
Respiratory Protection: In a well-ventilated area, respiratory protection may not be necessary. However, if dust is generated, a NIOSH/MSHA-approved respirator is recommended.[2]
Always handle this chemical in a well-ventilated area or a chemical fume hood.[2] Avoid creating dust and direct contact with skin, eyes, and clothing.[2] After handling, wash hands thoroughly.
Disposal Procedures
The primary and most recommended method for the disposal of this compound is to collect it as hazardous waste for pickup by an approved waste disposal service.[3] For small quantities, in-lab neutralization may be an option, but this must be in accordance with institutional and local regulations.
Quantitative Data for In-Lab Neutralization
| Parameter | Value | Source |
| Target pH for Neutralization | 5.5 - 9.0 | [2] |
Experimental Protocol: In-Lab Neutralization of Small Quantities
This protocol is intended for the neutralization of small amounts of this compound waste. Always consult your institution's Environmental Health & Safety (EHS) office and local regulations before proceeding.
Materials:
-
Small quantity of this compound waste (solid or in aqueous solution)
-
Mild base (e.g., sodium bicarbonate solution)
-
Beaker
-
pH strips or a calibrated pH meter
-
Stir bar and stir plate
-
Appropriate PPE
Procedure:
-
Preparation: Perform this procedure in a chemical fume hood while wearing all required PPE. If neutralizing a solid, dissolve it in a minimal amount of water in a beaker. For an aqueous solution, place it directly in the beaker.[2]
-
Neutralization: Slowly add the mild base solution to the beaker while stirring.
-
pH Measurement: After the initial reaction subsides, check the pH of the solution. Continue to add the base incrementally until the pH is within the 5.5 to 9.0 range.[2]
-
Final Disposal: Once neutralized, the solution may be permissible for drain disposal with copious amounts of water, but only if allowed by your institution and local wastewater authority.[2]
Spill and Container Disposal
In the event of a spill, sweep up the solid material and place it into a suitable, sealed container for disposal as hazardous waste.[3] Do not allow the chemical to enter the environment.
Diagrams
Caption: Disposal decision workflow for this compound.
Caption: Experimental workflow for in-lab neutralization.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
